4-Prop-2-ynoxybutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-ynoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMDPOLBZCQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524067-81-0 | |
| Record name | 4-(prop-2-yn-1-yloxy)butanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemistry and Applications of 4-Prop-2-ynoxybutanal
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional linker, 4-Prop-2-ynoxybutanal. While this specific molecule is not extensively documented in current scientific literature, its constituent functional groups—a terminal alkyne and an aldehyde—represent two of the most powerful and versatile handles in modern bioconjugation and materials science. This document will deconstruct the molecule to provide a theoretical yet practical framework for its synthesis, handling, and application. We will delve into the nuanced reactivity of the propargyl and butanal moieties, offering field-proven insights and detailed experimental protocols for their use in click chemistry and carbonyl conjugations, respectively. The guide is intended to empower researchers to leverage the potential of such bifunctional architectures in drug delivery systems, diagnostics, and advanced materials.
Introduction: The Untapped Potential of a Bifunctional Scaffold
In the landscape of chemical biology and drug development, heterobifunctional linkers are indispensable tools for covalently connecting distinct molecular entities.[1] They form the critical bridge in constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomaterials.[2][3] The molecule this compound presents a compelling, albeit largely theoretical, scaffold, featuring a terminal alkyne for "click" reactions and an aldehyde for chemoselective ligations.
As of the writing of this guide, a direct and extensive body of literature for this compound is not available. However, the predictable and robust chemistry of its functional groups allows for a confident extrapolation of its properties and applications. This guide will, therefore, serve as a foundational document, grounded in the established principles of organic chemistry, to enable researchers to synthesize, characterize, and utilize this or similar molecular architectures.
Chemical Structure and Predicted Properties
The structure of this compound combines a four-carbon aliphatic chain with an ether linkage to a propargyl group. This arrangement provides two orthogonal reactive sites separated by a flexible spacer.
-
IUPAC Name: 4-(prop-2-yn-1-yloxy)butanal
-
Molecular Formula: C₇H₁₀O₂
-
SMILES: C#CCOCCCC=O[4]
-
InChI: InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2[4]
The key structural features are:
-
Terminal Alkyne (Propargyl group): The C≡C-H moiety is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction.[]
-
Aldehyde Group: The -CHO group is a versatile electrophile that readily reacts with a variety of nucleophiles, most notably aminooxy and hydrazide groups, to form stable oxime and hydrazone linkages, respectively.[6]
-
Ether Linkage: The C-O-C bond provides chemical stability and flexibility to the linker backbone.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and available data for similar compounds.
| Property | Predicted Value | Source |
| Molecular Weight | 126.15 g/mol | PubChem[4] |
| Monoisotopic Mass | 126.06808 Da | PubChem[4] |
| XlogP | 0.0 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 5 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Synthesis and Purification: A Proposed Pathway
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available precursors: 4-bromo-1-butanol and propargyl alcohol. The strategy involves a Williamson ether synthesis followed by a mild oxidation of the resulting primary alcohol.
Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)butan-1-ol via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[7] In this step, the alkoxide of propargyl alcohol will be reacted with a 4-halobutanol derivative.
Caption: Proposed Williamson ether synthesis of the alcohol intermediate.
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Alkoxide Formation: Slowly add propargyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Re-cool the mixture to 0 °C and add 4-bromo-1-butanol (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-(prop-2-yn-1-yloxy)butan-1-ol.
Step 2: Oxidation to this compound
The primary alcohol intermediate is then oxidized to the corresponding aldehyde. Care must be taken to use a mild oxidizing agent and conditions that prevent over-oxidation to the carboxylic acid.[8]
Caption: Mild oxidation of the alcohol to the target aldehyde.
Protocol (using Pyridinium Chlorochromate - PCC):
-
Preparation: To a round-bottom flask, add a solution of 4-(prop-2-yn-1-yloxy)butan-1-ol (1.0 equivalent) in dry dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion. The mixture will become a dark brown slurry.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography if necessary, though care should be taken as aldehydes can be unstable on silica gel. It is often used directly in the next step.
Key Applications and Methodologies
The true utility of this compound lies in its ability to serve as a heterobifunctional linker, enabling the sequential or orthogonal conjugation of two different molecules.
Aldehyde-Mediated Bioconjugation: Oxime Ligation
The aldehyde functionality provides a powerful handle for bioconjugation through the formation of an oxime bond with an aminooxy-functionalized molecule.[9] This reaction is highly chemoselective, proceeds under mild, aqueous conditions, and forms a very stable linkage.[6]
Caption: General scheme for oxime ligation using the aldehyde handle.
Exemplary Protocol: Conjugation to an Aminooxy-Peptide
-
Reagent Preparation:
-
Dissolve the aminooxy-functionalized peptide in an aqueous buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO.
-
Prepare a stock solution of aniline catalyst in water or buffer.
-
-
Ligation Reaction:
-
To the peptide solution, add the this compound solution to achieve a final concentration of 1-5 mM of each reactant.
-
Add the aniline catalyst to a final concentration of 10-20 mM.[10]
-
Incubate the reaction at room temperature or 37 °C for 2-16 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or RP-HPLC.
-
Upon completion, the alkyne-functionalized peptide conjugate can be purified by RP-HPLC.
-
Alkyne-Mediated Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is the reactive partner in the CuAAC reaction, which joins it to an azide-functionalized molecule to form a stable triazole ring.[11] This "click" reaction is known for its high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions.[12]
Caption: General scheme for the CuAAC click reaction.
Exemplary Protocol: Labeling an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a solution of the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions:
-
This compound (or a molecule already conjugated via the aldehyde) in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (prepare fresh).
-
A copper-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[11]
-
-
-
Click Reaction:
-
In a reaction tube, combine the protein solution, the alkyne-linker, and the THPTA ligand.
-
Add the CuSO₄ solution, followed immediately by the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration might be: 10-100 µM protein, 10-fold molar excess of alkyne, 50-100 µM CuSO₄, 500 µM THPTA, and 1-5 mM sodium ascorbate.[13]
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
-
Purification:
-
Remove excess reagents and copper catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analyze the final conjugate by SDS-PAGE and mass spectrometry.
-
Safety and Handling
As a reactive bifunctional molecule, this compound requires careful handling.
-
Aldehyde Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[14] They are also potential sensitizers. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[15]
-
Alkyne Hazards: Terminal alkynes can be unstable, especially in the presence of certain metals. While this molecule is not expected to be explosive, it should be stored away from heat and incompatible materials.[16]
-
General Precautions: Store the compound under an inert atmosphere, protected from light and moisture, at a low temperature (e.g., 4 °C or -20 °C) to prevent degradation and peroxide formation.
Conclusion and Future Outlook
This compound represents a powerful, yet underexplored, molecular tool. Its dual functionality allows for the elegant and efficient construction of complex molecular architectures. By leveraging the robust and orthogonal chemistries of oxime ligation and copper-catalyzed click reactions, researchers in drug development, diagnostics, and materials science can create novel conjugates with precise control over structure and function. This guide provides the foundational knowledge and practical protocols to begin exploring the potential of this and similar heterobifunctional linkers, paving the way for innovations in targeted therapeutics and smart materials.
References
-
Oxidation of Butanol. (n.d.). GCSE Chemistry Revision. Retrieved February 9, 2026, from [Link]
-
Weerapana, E., et al. (2021). A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations. ACS Chemical Biology. [Link]
-
Williamson ether synthesis. (2023, November 27). In Wikipedia. [Link]
-
4-(prop-2-yn-1-yloxy)butanal. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Study.com. Retrieved February 9, 2026, from [Link]
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Bernardes, G. J. L., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]
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Wang, C. I., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020, June 18). MDPI. [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2025, March 3). ePrints Soton. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. [Link]
-
OPA-Based Bifunctional Linker for Protein Labeling and Profiling. (2020, January 21). PubMed. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018, April 25). ACS Publications. [Link]
-
Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. (2017, October 8). YouTube. [Link]
-
FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved February 9, 2026, from [Link]
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Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]
-
1-Bromo-4-(propan-2-yloxy)butane. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
-
Preparation of alkynes. (n.d.). Khan Academy. Retrieved February 9, 2026, from [Link]
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Schematic representation of oxime ligation and click reaction... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
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Heterobifunctional Crosslinkers. (n.d.). Creative Biolabs. Retrieved February 9, 2026, from [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. [Link]
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Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. (n.d.). Nagwa. Retrieved February 9, 2026, from [Link]
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Synthesis of aldehydes by hydration of alkynes. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (2013, February 21). PubMed. [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020, May 6). Royal Society of Chemistry. [Link]
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Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis. [Link]
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Alkynes to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
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F322: Chains, Energy and Resources 2.2.4 Alcohols. (n.d.). Physics & Maths Tutor. Retrieved February 9, 2026, from [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 9, 2026, from [Link]
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The Reactions of Bioconjugation. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
2-Butynal. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
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4-Hydroxybutanal. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
4-Hydroxy-2-butynal. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
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4-prop-2-ynoxybutanal molecular weight and formula C7H10O2
Topic: 4-(Prop-2-yn-1-yloxy)butanal: Synthesis, Properties, and Applications in Chemical Biology Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Chemical Biologists
Executive Summary
4-(Prop-2-yn-1-yloxy)butanal (C₇H₁₀O₂) is a specialized bifunctional linker and chemical probe characterized by a terminal alkyne handle and a reactive aldehyde group, separated by a hydrophilic ether spacer. With a molecular weight of 126.15 g/mol , this molecule serves as a critical "clickable" intermediate in bioorthogonal chemistry. It is primarily utilized for site-specific bioconjugation via reductive amination or oxime ligation, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide details the synthesis, stability profile, and experimental protocols for deploying this reagent in Activity-Based Protein Profiling (ABPP) and metabolic engineering.
Physicochemical Characterization
Before experimental application, the fundamental properties of the reagent must be understood to ensure protocol stability.
| Property | Specification | Notes |
| IUPAC Name | 4-(Prop-2-yn-1-yloxy)butanal | Often referred to as "Propargyl-ether-butanal" |
| Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes rapidly upon air exposure |
| Solubility | DMSO, DCM, Methanol, Ethanol | Limited solubility in water; requires co-solvent |
| Reactive Groups | 1.[1][2][3][4][5][6][7][8] Terminal Alkyne (-C≡CH)2. Aldehyde (-CHO) | 1. Bioorthogonal "Click" handle2.[9] Amine/Hydrazine reactive |
| Storage | -20°C, under Argon/Nitrogen | Critical: Hygroscopic and prone to polymerization |
Synthesis Strategy: The Protected Acetal Route
Direct synthesis involving free aldehydes is prone to self-condensation (aldol reactions). Therefore, the most robust synthetic pathway utilizes a cyclic acetal protecting group, ensuring high yield and purity.
Mechanism of Action
The synthesis relies on a Williamson ether synthesis between a propargyl alcohol alkoxide and a halo-alkyl acetal, followed by acid-catalyzed deprotection.
Step-by-Step Synthesis Protocol
Reagents:
-
3-chloropropanol (or 2-(3-chloropropyl)-1,3-dioxolane for direct route)
-
Propargyl alcohol
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Tetrahydrofuran (THF, anhydrous)
-
p-Toluenesulfonic acid (pTsOH)
Workflow:
-
Protection (if starting from chloropropanol):
-
React 3-chloropropanol with ethylene glycol and catalytic pTsOH in benzene/toluene under Dean-Stark conditions to form 2-(3-chloropropyl)-1,3-dioxolane .
-
-
Etherification (The Critical Step):
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C under argon.
-
Add Propargyl alcohol (1.0 eq) dropwise. Allow H₂ evolution to cease (formation of sodium propargyloxide).
-
Add 2-(3-chloropropyl)-1,3-dioxolane (1.0 eq) and catalytic Tetrabutylammonium iodide (TBAI).
-
Reflux for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc).[5][10] The product (acetal) is less polar than the alcohol.
-
-
Deprotection:
-
Dissolve the purified acetal intermediate in a mixture of THF:Water (4:1).
-
Add 1M HCl (catalytic amount) and stir at Room Temperature (RT) for 2 hours.
-
Validation: Disappearance of the acetal proton signal in NMR (~4.8 ppm) and appearance of the aldehyde proton (~9.7 ppm).
-
-
Workup:
-
Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate carefully (volatile).
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the protection strategy required to preserve the aldehyde functionality.
Figure 1: Synthetic route utilizing acetal protection to prevent aldehyde polymerization during the base-catalyzed etherification step.
Applications in Chemical Biology
This molecule acts as a "heterobifunctional crosslinker," bridging the gap between amine-containing biomolecules and bioorthogonal analysis.
A. Activity-Based Protein Profiling (ABPP)
Researchers use this probe to tag lysine residues or N-terminal amines in proteomes.
-
Mechanism: The aldehyde forms a Schiff base (imine) with lysine ε-amines, which is then permanently reduced using Sodium Cyanoborohydride (NaCNBH₃).
-
Enrichment: The covalently attached alkyne handle reacts with Azide-Biotin or Azide-Fluorophore via CuAAC, allowing for streptavidin pulldown or fluorescence imaging.
B. Metabolic Glycoengineering
While less common than azide-sugars, aldehyde-functionalized linkers can be used to modify cell surface glycans post-metabolic incorporation, specifically targeting introduced hydrazide groups.
Experimental Protocol: Two-Step Proteome Labeling
Objective: To label and enrich lysine-reactive targets in a cell lysate.
Materials:
-
Cell Lysate (1 mg/mL in PBS)
-
4-(prop-2-yn-1-yloxy)butanal (100 mM stock in DMSO)
-
Sodium Cyanoborohydride (NaCNBH₃, 1 M freshly prepared)
-
Click Chemistry Mix: CuSO₄, THPTA (Ligand), Sodium Ascorbate, Azide-Biotin.
Procedure:
-
Incubation (Reductive Amination):
-
Add probe to lysate (Final Conc: 100 µM).
-
Add NaCNBH₃ (Final Conc: 5 mM). Note: Essential to reduce the reversible imine to a stable amine.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Removal of Excess Probe:
-
Precipitate proteins using cold Methanol/Chloroform (4:1 ratio).
-
Centrifuge (10,000 x g, 5 min) and discard supernatant. Resuspend pellet in PBS with 0.5% SDS.
-
-
Click Chemistry (CuAAC):
-
Prepare Master Mix: 100 µM Azide-Biotin, 1 mM CuSO₄, 100 µM THPTA, 1 mM Sodium Ascorbate.
-
Add to resuspended proteome. Incubate 1 hour at RT in the dark.
-
-
Analysis:
-
Proceed to Streptavidin-bead enrichment or Western Blot (anti-Biotin).
-
Visualization: ABPP Workflow
Figure 2: Workflow for labeling amine-containing proteins using reductive amination followed by bioorthogonal click chemistry.
References
-
BenchChem. (2025).[5][11] Synthesis routes of 4-(Prop-2-yn-1-yloxy)benzaldehyde. Link
- Context: Provides the foundational Williamson ether synthesis methodology for propargyl-ether aldehydes.
-
Organic Syntheses. (2010). 4,4-Dimethoxybut-1-yne: A valuable difunctional synthetic building block. Link
- Context: Establishes the stability and deprotection protocols for acetal-protected alkynyl aldehydes.
-
National Institutes of Health (NIH). (2019). Activity-Based Hydrazine Probes for Protein Profiling. Link
- Context: Validates the use of aldehyde/hydrazine chemistry in conjunction with click chemistry for proteomic profiling.
-
PubChem. (2025). Compound Summary: (2S)-2-[(Prop-2-en-1-yl)oxy]butane.[12] Link
- Context: Physicochemical property data for ether-linked butanal deriv
-
MDPI. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. Link
-
Context: Comprehensive review of probe design, including bifunctional linkers for covalent drug development.[6]
-
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- 12. (2S)-2-[(Prop-2-en-1-yl)oxy]butane | C7H14O | CID 71373982 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Bridge Between Worlds: A Technical Guide to Bifunctional Alkyne-Aldehyde Linkers
This guide focuses on the Bifunctional Alkyne-Aldehyde Linker , a versatile molecular bridge that connects the classical world of amine/nucleophile chemistry with the modern precision of bioorthogonal "click" chemistry.
Executive Summary & Core Utility
In chemical biology, the ability to selectively functionalize native proteins or bridge distinct biomolecules is paramount.[1][2][3] The Alkyne-Aldehyde Linker represents a strategic fusion of two distinct chemical epochs:
-
The Aldehyde Terminus: Exploits electrophilic reactivity to target endogenous nucleophiles (Lysines, N-terminal Cysteines) or installed bioorthogonal handles (Hydrazides/Aminooxy groups).
-
The Alkyne Terminus: Provides a chemically inert "parking spot" that can be activated on-demand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Primary Applications:
-
Activity-Based Protein Profiling (ABPP): Using aldehyde "warheads" (e.g., 2-ethynylbenzaldehyde) to covalently trap catalytic lysines.[4]
-
Reversible-to-Stable Crosslinking: Forming reversible Schiff bases for transient interaction studies, followed by reductive amination for permanent capture.
-
Glyco-Engineering: Conjugating aminooxy-tagged glycans to alkyne-functionalized scaffolds.
Chemical Architecture & Design Logic
The efficacy of these linkers depends heavily on the specific nature of the aldehyde and the spacer arm.
The Aldehyde "Warhead" Variants
The reactivity of the aldehyde dictates the application. It is not merely a passive handle; it is a tunable electrophile.
| Aldehyde Type | Reactivity Profile | Mechanism | Primary Application |
| Aliphatic Aldehyde | Moderate Electrophile | Reversible Schiff Base (Imine) | N-terminal labeling; Reductive amination required for stability. |
| Benzaldehyde | Stabilized Electrophile | Schiff Base / Hydrazone | More stable conjugates; often used with hydrazide partners. |
| 2-Ethynylbenzaldehyde (EBA) | Hyper-Reactive | Isoquinolinium formation | ABPP (Lysine targeting). The alkyne is ortho to the aldehyde, facilitating a specific cyclization reaction with Lysine.[4] |
| Ortho-phthalaldehyde (OPA) | Fluorogenic / Fast | Isoindole formation | Rapid primary amine sensing and crosslinking with thiols. |
The Spacer Arm (Linker Physics)
-
PEG (Polyethylene Glycol): Essential for water solubility. A PEG
or PEG spacer prevents the hydrophobic alkyne from aggregating on the protein surface. -
Alkyl Chains: Used when membrane permeability is required (e.g., intracellular ABPP probes), but increases background non-specific binding.
Mechanisms of Action[5][6]
The power of this linker lies in its sequential orthogonality . You can engage the aldehyde chemistry first (under physiological or slightly acidic conditions) and perform the click reaction second (or vice versa).
Pathway A: Lysine Targeting (Reductive Amination)
This is the standard protocol for attaching an alkyne handle to a native protein surface.
-
Imine Formation: Aldehyde attacks
-amino group of Lysine ( ). -
Reduction: Sodium Cyanoborohydride (
) reduces the reversible imine to a stable secondary amine. -
Result: A permanently "alkynylated" protein ready for click conjugation.
Pathway B: The EBA "Cyclization" (Advanced ABPP)
The 2-ethynylbenzaldehyde (EBA) probe does not require external reducing agents.
-
Reversible Iminium: Lysine attacks the aldehyde.
-
Cyclization: The adjacent alkyne reacts with the iminium intermediate to form a stable isoquinolinium adduct.
-
Significance: This reaction is specific to Lysines in active sites with specific pKa microenvironments, making it a powerful tool for profiling enzyme activity (e.g., Kinases).
Visualization of Reaction Logic
Caption: Logical flow of Alkyne-Aldehyde linker reactivity. Pathway choice depends on the target (Lysine vs. Hydrazide) and stability requirements.
Experimental Protocols
Protocol A: Bioconjugation of a Protein with Alkyne-PEG4-Aldehyde
Objective: To install a click-reactive handle onto a native antibody or enzyme via surface lysines.
Reagents:
-
Target Protein (
in PBS, pH 7.4). -
Linker: Alkyne-PEG
-Aldehyde (100 mM stock in DMSO). -
Reductant:
(5 M stock in 1M NaOH - freshly prepared). -
Quench: 1M Tris-HCl (pH 8.0).
Workflow:
-
Buffer Exchange: Ensure protein is in a non-amine buffer (PBS or HEPES). Avoid Tris or Glycine as they will compete with the aldehyde.
-
Activation: Add Linker to protein solution (10-20 molar excess).
-
Tip: Keep DMSO concentration < 5% to prevent denaturation.
-
-
Reduction: Immediately add
to a final concentration of 50 mM.-
Why? Simultaneous addition drives the equilibrium toward the stable amine product.
-
-
Incubation: Incubate at Room Temperature (RT) for 2–4 hours or
overnight. -
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Purification: Remove excess linker/reductant via Zeba Spin Desalting Columns (7K MWCO) or dialysis.
-
Validation: The protein is now "Click-Ready." Verify by reacting a small aliquot with Azide-Cy5 and running SDS-PAGE.
Protocol B: Activity-Based Profiling with EBA Probes
Objective: To profile reactive lysines in a cell lysate using 2-ethynylbenzaldehyde.
Reagents:
-
Cell Lysate (
proteome). -
Probe: EBA-Alkyne (e.g., 1-10
). -
Click Mix: Azide-Rhodamine,
, TCEP, TBTA ligand.
Workflow:
-
Labeling: Incubate Cell Lysate with EBA-Alkyne probe (1
) for 1 hour at .-
Note: No reducing agent is needed here; the reaction is self-driving via isoquinolinium formation.
-
-
Click Reaction: Add the "Click Cocktail":
- Azide-Rhodamine
- TCEP (fresh)
- TBTA
-
Incubation: React for 1 hour at RT in the dark.
-
Analysis: Precipitate proteins (Acetone or Methanol/Chloroform), redissolve in SDS loading buffer, and analyze via In-Gel Fluorescence.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Precipitation during conjugation | Hydrophobic linker / High DMSO | Use PEGylated linkers (PEG |
| Low Conjugation Yield | Competing amines in buffer | CRITICAL: Dialyze extensively against PBS/HEPES before starting. Remove all Tris/Glycine. |
| Aldehyde Oxidation | Air exposure | Aldehydes oxidize to carboxylic acids over time. Store linker stock under Argon/Nitrogen at |
| Copper Toxicity (Live Cells) | Cu(I) generation | Use SPAAC (Strain-Promoted) chemistry.[8] Use a DBCO-Aldehyde linker instead of a linear Alkyne-Aldehyde. |
References
-
Design of EBA Probes: Li, H., et al. (2021). "2-Ethynylbenzaldehyde-based probes for profiling reactive lysine residues in the proteome." Nature Communications. [Link]
-
Bioorthogonal Chemistry Strategies: Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. [Link]
-
OPA-Alkyne Linkers: Zhang, Q., et al. (2020).[9] "OPA-Based Bifunctional Linker for Protein Labeling and Profiling."[9] Biochemistry. [Link][9][10]
-
Aldehyde-Hydrazine Ligation: Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. OPA-Based Bifunctional Linker for Protein Labeling and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-propynyloxy)butyraldehyde synonyms and nomenclature
Synonyms, Nomenclature, and Synthetic Methodology
Part 1: Nomenclature & Chemical Identity[1]
4-(2-propynyloxy)butyraldehyde is a bifunctional linker molecule featuring a terminal alkyne (for bioorthogonal "click" chemistry) and an aldehyde (for reductive amination or oxime ligation). Due to the high reactivity of the aldehyde group and the potential for polymerization, this compound is frequently generated in situ from its stable alcohol precursor or stored as a protected acetal.
Nomenclature Matrix
| System | Name | Notes |
| IUPAC | 4-(prop-2-yn-1-yloxy)butanal | Preferred systematic name. Indicates a 4-carbon aldehyde chain with a propargyl ether substituent at position 4. |
| Common | 4-(2-propynyloxy)butyraldehyde | Widely used in literature; mixes trivial (butyraldehyde) and systematic (propynyloxy) terms. |
| Alternative | 4-Propargyloxybutyraldehyde | "Propargyl" refers specifically to the 2-propynyl group ( |
| Precursor | 4-(prop-2-yn-1-yloxy)butan-1-ol | The stable alcohol form used for storage and synthesis. |
| CAS RN | Variable / Intermediate | Often unlisted as a discrete commercial product due to stability. Precursor alcohol CAS: 88128-47-8 (generic reference). |
Structural Decomposition
The molecule consists of three distinct functional zones, each serving a specific role in chemical biology applications.
Part 2: Synthesis & Methodology
Expertise Note: Commercial sourcing of the aldehyde is difficult due to its tendency to oxidize to the carboxylic acid or polymerize. The standard laboratory practice is to synthesize the stable alcohol precursor, 4-(2-propynyloxy)butan-1-ol , and perform a controlled oxidation (Swern or Dess-Martin) immediately prior to use.
Phase 1: Synthesis of the Precursor Alcohol
Reaction: Mono-alkylation of 1,4-butanediol with propargyl bromide.
-
Reagents: 1,4-Butanediol (excess), Propargyl bromide (80% in toluene), Sodium Hydride (NaH) or Potassium Hydroxide (KOH).
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Protocol:
-
Suspend NaH (1.1 eq) in dry THF at 0°C under argon.
-
Add 1,4-butanediol (3.0 eq) slowly to prevent di-alkylation. Note: Excess diol is crucial for selectivity.
-
Add propargyl bromide (1.0 eq) dropwise.
-
Stir at room temperature for 12–16 hours.
-
Workup: Quench with saturated
, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient). -
Yield: Typically 50–65% of the mono-ether alcohol.
-
Phase 2: Oxidation to the Aldehyde (Generate-on-Demand)
Method: Swern Oxidation (Preferred for preserving the alkyne).
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (
). -
Protocol:
-
Activation: In a flame-dried flask, dissolve oxalyl chloride (1.5 eq) in dry
(DCM) at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 15 mins. -
Oxidation: Add 4-(2-propynyloxy)butan-1-ol (1.0 eq) in DCM dropwise. Stir for 30 mins at -78°C.
-
Termination: Add
(5.0 eq) and warm to 0°C over 1 hour. -
Purification: The aldehyde is often used crude after an aqueous wash (brine) and concentration, or rapidly filtered through a short silica plug. Do not store long-term.
-
Synthesis Workflow Diagram
Part 3: Applications in Chemical Biology
This molecule is a critical tool in Activity-Based Protein Profiling (ABPP) and drug target deconvolution. Its dual functionality allows it to bridge a biological target and a reporter tag.
Mechanism of Action[2][3][4][5]
-
Aldehyde Ligation: The aldehyde group reacts with lysine residues (reductive amination) or N-terminal cysteines (thiazolidine formation) on proteins, or serves as a warhead for specific enzymes.
-
Click Chemistry: The alkyne handle remains inert during the biological labeling event. Post-labeling, it is conjugated to a reporter (e.g., Azide-Rhodamine or Azide-Biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow: ABPP
The following diagram illustrates the use of 4-(2-propynyloxy)butyraldehyde derivatives in proteomic profiling.
Stability & Storage Data[6][7]
| Parameter | Specification |
| Storage (Alcohol) | Stable at 4°C for months. Hygroscopic. |
| Storage (Aldehyde) | Unstable. Store at -80°C under Argon for <24 hours. |
| Reactivity | Aldehyde is prone to air oxidation (to carboxylic acid). |
| Handling | Use anhydrous solvents. Avoid strong acids which may cleave the ether. |
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-66.6.1.1.2 (Aldehydes).
-
Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride: A New Reagent for Oxidation of Alcohols to Carbonyls." Journal of Organic Chemistry.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.
-
Willems, L. I., et al. (2011). "From Synthesis to Applications: The Evolution of Activity-Based Protein Profiling." Accounts of Chemical Research.
-
PubChem Compound Summary. (2024). "4-(prop-2-yn-1-yloxy)butanal" (CID 85829006).
Stability & Handling of Ether-Linked Alkynyl Aldehydes
A Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
Ether-linked alkynyl aldehydes (specifically 4-alkoxy-2-ynals) represent a class of high-value, high-risk synthons. While they serve as potent electrophiles for heterocycle synthesis and cysteine-targeted bioconjugation, their stability is compromised by a unique electronic "perfect storm." The conjugation of the aldehyde with the alkyne creates a Michael acceptor, while the propargylic ether linkage (
This guide details the structural dynamics, decomposition pathways, and rigorous handling protocols required to maintain the integrity of these reagents.
Structural Dynamics & Reactivity Profile
The instability of ether-linked alkynyl aldehydes is not random; it is a direct consequence of their electronic structure. Unlike simple alkyl-substituted ynals, the ether variant possesses two destabilizing vectors.
The Electronic "Push-Pull" Failure Mode
In a typical
-
-Carbon Vulnerability: The
position is electron-starved. It is highly susceptible to attack by "soft" nucleophiles (thiols, phosphines) and "hard" nucleophiles (water, alcohols, hydroxide). -
The Ether Oxygen Role: While ethers are generally inert, in this configuration, the oxygen acidifies the propargylic protons (if present) and destabilizes the molecule toward hydration.
Table 1: Comparative Reactivity Profile
| Feature | Alkyl-Ynal ( | Ether-Linked Ynal ( | Impact on Stability |
| Inductive Effect | Weak (+I from alkyl) | Strong (-I from Oxygen) | Ether variants are significantly more electrophilic. |
| Michael Acceptor | Moderate | High | Ether variants react faster with trace water/nucleophiles. |
| Hydration Risk | Moderate | Severe | Rapid conversion to |
| Polymerization | Slow (requires radical/heat) | Fast (anionic or radical) | Requires radical inhibitors and low temp. |
Decomposition Pathways
Understanding how these molecules fail is the key to preventing it. The three primary pathways are Nucleophilic Solvolysis (Michael Addition), Acid-Catalyzed Hydration, and Oligomerization.
Visualizing Failure Modes
The following diagram maps the kinetic traps that must be avoided during synthesis and storage.
Figure 1: Primary decomposition pathways for ether-linked alkynyl aldehydes. Note that nucleophilic solvents (alcohols) trigger immediate Michael addition.
Synthesis & Purification Protocols
The synthesis of ether-linked ynals usually proceeds via the oxidation of the corresponding propargylic alcohol. The choice of oxidant is critical: Acidic oxidants (Jones Reagent) are forbidden.
Recommended Workflow: Manganese Dioxide (MnO₂) Oxidation
This protocol is preferred for its mildness and heterogeneity, allowing for simple filtration rather than aqueous workup (which introduces water).
Reagents:
-
Substrate: Propargylic ether alcohol (
). -
Oxidant: Activated
(10–20 equivalents). -
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration).
-
Oxidation: Add activated
in one portion. -
Monitoring: Stir vigorously at room temperature. Monitor by TLC every 30 mins. Note: Ynals often stain UV-active and char easily with p-anisaldehyde.
-
Filtration: Once complete (usually < 4 hours), filter through a pad of Celite.
-
Critical Step: Rinse the Celite pad with anhydrous ether , not DCM, to precipitate any manganese salts.
-
Concentration: Evaporate solvent at low temperature (< 20°C) . Do not heat the water bath.
Purification: The "Neutralized Silica" Technique
Standard silica gel is slightly acidic (pH 5-6), which is sufficient to catalyze the hydration of the triple bond.
-
Pre-treatment: Slurry silica gel in Hexanes containing 1% Triethylamine (
). -
Elution: Run the column using Hexanes/Ethyl Acetate. The trace amine neutralizes acidic sites, preventing on-column decomposition.
Handling & Storage: A Self-Validating System
To ensure long-term stability, you must treat these compounds as "living" reagents. The following protocol acts as a self-validating system: if the visual checks fail, the reagent is compromised.
Storage Matrix
| Parameter | Requirement | Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of polymerization rates.[1] |
| State | Solution (0.5 M) | Storing neat (pure liquid/solid) promotes intermolecular polymerization. |
| Solvent | Benzene or Toluene | Non-nucleophilic, high freezing point (benzene), forms stable matrix. NEVER use alcohols. |
| Atmosphere | Argon/Nitrogen | Prevents auto-oxidation of the aldehyde to carboxylic acid. |
| Additives | BHT (0.1%) | Radical scavenger to inhibit polymerization chains. |
The "Alcohol Trap" (Critical Warning)
A common lab practice for aliphatic aldehydes is storage in ethanol to form hemiacetals. This is fatal for alkynyl aldehydes. The alcohol will attack the
Rule of Thumb: If your solvent has an -OH, -NH, or -SH group, it is incompatible with ether-linked ynals.
Experimental Workflow Visualization
The following diagram outlines the decision logic for synthesizing and handling these sensitive compounds.
Figure 2: Decision logic for the synthesis and preservation of ether-linked ynals.
References
-
Reactivity of Alkynyl Aldehydes
-
Michael Addition Mechanisms
- Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.
-
Oxidation Protocols (MnO2)
-
Quesada, E., et al. "Synthesis of Propargylic Aldehydes using MnO2." Journal of Organic Chemistry, 2005.[4]
-
-
Handling of Michael Acceptors
-
BenchChem Technical Guides.[5] "Safety and Handling of Alkynyl Ketones/Aldehydes."
-
-
Bioconjugation Applications (Cysteine Targeting)
- Chinese Chemical Society.
Sources
Part 1: Chemical Identity & Strategic Context
Technical Assessment & Safety Protocol: 4-Prop-2-ynoxybutanal
1.1 Compound Identification
-
Chemical Name: 4-(prop-2-yn-1-yloxy)butanal[1]
-
Synonyms: 4-Propargyloxybutanal; 4-(2-Propynyloxy)butyraldehyde
-
Molecular Formula: C
H O [1] -
Molecular Weight: 126.15 g/mol
-
PubChem CID: 85829006
-
CAS Number: Not broadly indexed (Treat as Novel Chemical Entity)
1.2 Application Context In drug discovery, This compound serves as a bifunctional "click" linker. The aldehyde moiety allows for site-specific conjugation to amines (via reductive amination) or hydrazides, while the terminal alkyne (propargyl group) acts as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Warning: As a research intermediate with no standardized commercial SDS, this document synthesizes safety protocols based on Structure-Activity Relationships (SAR) , analyzing the hazards of its constituent functional groups: aliphatic aldehydes, ethers, and terminal alkynes.
Part 2: Hazard Identification (Predictive GHS)
2.1 Classification Logic (The "Why") This compound combines the reactivity of an aldehyde with the potential instability of a propargyl ether.
| Hazard Class | Category (Predicted) | Mechanistic Justification |
| Acute Toxicity (Oral) | Category 4 | Analogous to propargyl alcohol derivatives; metabolic cleavage may release toxic propargyl species. |
| Skin/Eye Irritation | Category 2/2A | Aldehydes are potent electrophiles capable of Schiff base formation with tissue proteins, causing irritation. |
| Skin Sensitization | Category 1 | Aldehydes are established sensitizers (haptens) that can trigger allergic contact dermatitis. |
| Flammable Liquid | Category 4 | Estimated Flash Point >60°C but <93°C based on molecular weight and oxygen content. |
| Reactivity Hazard | Type B | Terminal Alkyne: Risk of explosive acetylide formation with Cu/Ag. Ether: Potential peroxide former.[2] |
2.2 Signal Word: WARNING
2.3 Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[3]
-
EUH019: May form explosive peroxides.
Part 3: Stability, Reactivity & Handling Protocols
3.1 The Stability Matrix The safety of this molecule relies on preventing three specific degradation pathways:
-
Aerobic Oxidation: The aldehyde proton is highly susceptible to autoxidation, forming 4-prop-2-ynoxybutanoic acid.
-
Polymerization: Aldehydes can trimerize or polymerize under acidic/basic conditions.
-
Peroxidation: The methylene protons adjacent to the ether oxygen (propargylic position) are prone to radical abstraction, leading to peroxide formation.
3.2 Handling "Golden Rules"
-
Atmosphere: Always handle under positive pressure of dry Nitrogen or Argon.
-
Tools: NEVER use metal spatulas (specifically Copper, Silver, or Brass) to handle the neat liquid. Trace metal contact with the terminal alkyne can generate explosive metal acetylides. Use glass, Teflon, or ceramic tools only.
-
Temperature: Store at -20°C. Bring to room temperature in a desiccator before opening to prevent water condensation (which accelerates hydrate formation).
3.3 DOT Visualization: Reactivity & Storage Logic
Figure 1: Reactivity profile and required mitigation strategies. Note the critical prohibition of metal tools.
Part 4: Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying toxic impurities that may be present in the final product.
4.1 Likely Synthetic Route The most robust synthesis involves the mono-propargylation of a diol followed by oxidation.
-
Step 1: Nucleophilic Substitution
-
Reagents: 1,4-Butanediol + Propargyl Bromide + NaH.
-
Intermediate: 4-(prop-2-yn-1-yloxy)butan-1-ol.
-
Safety Note: Propargyl bromide is a lachrymator and highly toxic. Trace amounts may remain.
-
-
Step 2: Swern Oxidation (or PCC/DMP)
4.2 Purification Protocol
-
Method: Vacuum Distillation (Kugelrohr) is preferred over column chromatography to minimize silica-induced decomposition/polymerization.
-
Boiling Point Estimation: ~80-90°C at 0.5 mmHg. (Atmospheric BP would likely exceed 180°C, causing decomposition).
Part 5: Emergency Response Protocols
5.1 Exposure Response
| Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air.[3] Administer oxygen if breathing is labored. | Aldehydes cause respiratory tract irritation and edema. |
| Skin Contact | Wash with PEG-400 (if available) or soap/water for 15 min. | Lipophilic nature requires thorough emulsification for removal. |
| Eye Contact | Rinse for 15 min. Do not use neutralizing agents. | Aldehydes bind proteins; immediate dilution is critical to prevent corneal clouding. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[3] | Risk of aspiration pneumonia and esophageal burns. |
5.2 Spill Management (Decision Tree)
Figure 2: Protocol for spill management. Sodium bisulfite is specified to chemically quench the aldehyde.
Part 6: Toxicological & Ecological Data (Predicted)
6.1 QSAR / Read-Across Analysis Since experimental data is absent, we extrapolate from structural analogs:
-
Analog 1: 4-Hydroxybutanal: Known irritant.
-
Analog 2: Propargyl Ethyl Ether: LD50 (Oral, Rat) ~250 mg/kg. Suggests moderate acute toxicity.
-
Analog 3: Crotonaldehyde: (Structural isomer consideration) Highly toxic. While our target lacks the conjugated double bond of crotonaldehyde (reducing Michael acceptor potency), the aldehyde remains reactive.
6.2 Environmental Fate
-
Aquatic Toxicity: Expected to be harmful to aquatic life due to aldehyde reactivity with gill membranes.
-
Persistence: The aldehyde group is readily biodegradable (oxidizes to acid), but the ether linkage may persist.
-
Disposal: Incineration with afterburner and scrubber is the only acceptable disposal method. Do not pour down drains; risk of polymerization in plumbing.
References
-
PubChem. (n.d.).[5] Compound Summary: 4-(prop-2-yn-1-yloxy)butanal (CID 85829006).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Patonay, T., et al. (2011). Structure-Reactivity Relationships in the Click Chemistry of Alkynes. Current Organic Synthesis. (General reference for alkyne reactivity/stability).
- Loomis, T. A. (1979). Aldehydes: Toxicity and Safety Profiles. Essentials of Toxicology. (Foundational text for aldehyde class hazards).
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Source for metal acetylide and ether peroxide warnings).[3]
Sources
- 1. PubChemLite - 4-(prop-2-yn-1-yloxy)butanal (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 5. (2S)-2-[(Prop-2-en-1-yl)oxy]butane | C7H14O | CID 71373982 - PubChem [pubchem.ncbi.nlm.nih.gov]
suppliers and price of 4-(prop-2-yn-1-yloxy)butanal
An In-Depth Technical Guide to 4-(prop-2-yn-1-yloxy)butanal: Synthesis, Characterization, and Application for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(prop-2-yn-1-yloxy)butanal, a bifunctional chemical entity of significant interest to researchers in drug discovery and chemical biology. Possessing both a terminal alkyne for bioorthogonal "click" chemistry and a reactive aldehyde for covalent conjugation, this molecule serves as a versatile linker and building block. Due to its specialized nature, 4-(prop-2-yn-1-yloxy)butanal is not typically available as a stock chemical. Therefore, this guide focuses on a robust synthetic pathway, detailed protocols for quality control and characterization, key applications in modern drug development, and a practical analysis of its procurement through custom synthesis, including factors that influence pricing.
Introduction to 4-(prop-2-yn-1-yloxy)butanal
Molecular Overview
4-(prop-2-yn-1-yloxy)butanal is a small organic molecule featuring two key functional groups that dictate its utility.
-
Monoisotopic Mass: 126.068 Da[2]
-
Structure: The molecule consists of a four-carbon aldehyde chain (butanal) where the oxygen at the 4-position is connected to a propargyl group (prop-2-yn-1-yl) via an ether linkage.
The two critical functionalities are:
-
Terminal Alkyne (C≡CH): This group is a cornerstone of modern bioconjugation, serving as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.
-
Aldehyde (-CHO): This electrophilic group can readily react with nucleophiles, such as primary amines (e.g., the side chain of lysine residues in proteins) to form Schiff bases, which can be further reduced to stable secondary amines.
Significance in Research & Drug Development
The dual functionality of 4-(prop-2-yn-1-yloxy)butanal makes it a valuable tool for constructing complex molecular architectures. Its primary role is that of a heterobifunctional linker . For instance, the aldehyde can be used to covalently attach the molecule to a protein or a surface, while the alkyne remains available for the subsequent "clicking" of a reporter molecule, a drug payload, or a polyethylene glycol (PEG) chain. This strategy is central to the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes. The propargyl group is a well-established motif in the design of Multitarget Directed Ligands (MTDLs), particularly in neurodegenerative disease research.[3]
Market Availability & Procurement Strategy
A survey of major chemical catalogs reveals that 4-(prop-2-yn-1-yloxy)butanal is not a readily available, off-the-shelf product. Its aldehyde functionality makes it susceptible to oxidation and polymerization, posing stability challenges for long-term storage. Consequently, researchers requiring this compound must rely on de novo synthesis or commission a custom synthesis project from a specialized contract research organization (CRO). This guide provides a detailed synthetic route to empower researchers to produce the molecule in-house.
Synthesis and Purification
Rationale for the Proposed Synthetic Route
The primary challenge in synthesizing this molecule is the sensitive nature of the aldehyde group, which can be easily oxidized. A direct Williamson ether synthesis on 4-hydroxybutanal is often low-yielding. A more robust and reliable strategy involves a four-step sequence starting from commercially available 1,4-butanediol, which protects the latent aldehyde functionality as a primary alcohol until the final step.
Detailed Experimental Protocol
Step 1: Monoprotection of 1,4-Butanediol The selective protection of one of the two hydroxyl groups is the crucial first step. A bulky protecting group like trityl chloride is ideal for achieving mono-substitution.
-
Dissolve 1,4-butanediol (1.0 eq) in anhydrous pyridine at 0 °C under an argon atmosphere.
-
Slowly add trityl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(trityloxy)butan-1-ol.
Step 2: Williamson Ether Synthesis The free hydroxyl group is etherified with propargyl bromide.
-
Dissolve 4-(trityloxy)butan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add propargyl bromide (80% wt. solution in toluene, 1.5 eq) dropwise.
-
Stir at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography to obtain the protected ether.
Step 3: Deprotection of the Trityl Group The trityl group is removed under mild acidic conditions to reveal the primary alcohol.
-
Dissolve the protected ether (1.0 eq) in a 4:1 mixture of dichloromethane (DCM) and methanol.
-
Add p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Stir at room temperature for 2-4 hours until TLC indicates the complete consumption of starting material.
-
Neutralize the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 4-(prop-2-yn-1-yloxy)butan-1-ol.
Step 4: Oxidation to the Aldehyde A mild oxidation is required to prevent the formation of the corresponding carboxylic acid.
-
Dissolve 4-(prop-2-yn-1-yloxy)butan-1-ol (1.0 eq) in anhydrous DCM at 0 °C.
-
Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure at low temperature (<30 °C).
-
The resulting 4-(prop-2-yn-1-yloxy)butanal is often used immediately without further purification due to its limited stability. If necessary, rapid purification can be performed via flash chromatography on silica gel.
Diagram of the Synthetic Workflow
Caption: Proposed four-step synthesis of 4-(prop-2-yn-1-yloxy)butanal.
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Overview of Analytical Methods
The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Purity is typically assessed by NMR or chromatography (GC/LC).
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Shifts (CDCl₃): δ 9.80 (t, 1H, -CHO), 4.15 (d, 2H, -O-CH₂-C≡), 3.60 (t, 2H, -CH₂-O-), 2.45 (t, 1H, C≡C-H), 2.00 (m, 2H, -CH₂-), 1.80 (m, 2H, -CH₂-).
-
Expected ¹³C NMR Shifts (CDCl₃): δ 202.0 (-CHO), 79.5 (-C≡CH), 75.0 (-C≡CH), 69.0 (-O-CH₂-), 58.0 (-O-CH₂-), 43.0 (-CH₂-CHO), 22.0 (-CH₂-).[1]
Protocol: Mass Spectrometry
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 127.075 or [M+Na]⁺ at m/z 149.057.[2]
Protocol: FT-IR Spectroscopy
-
Acquire a spectrum of the neat liquid sample using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Expected Key Peaks:
-
~3300 cm⁻¹ (strong, sharp): Alkyne C-H stretch
-
~2940, 2870 cm⁻¹ (medium): Alkane C-H stretch
-
~2120 cm⁻¹ (weak): Alkyne C≡C stretch
-
~1725 cm⁻¹ (strong): Aldehyde C=O stretch
-
~1100 cm⁻¹ (strong): Ether C-O-C stretch
-
Data Summary Table
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| ¹H NMR Aldehyde δ | ~9.80 ppm |
| ¹H NMR Alkyne δ | ~2.45 ppm |
| ¹³C NMR Carbonyl δ | ~202.0 ppm |
| Mass Spec [M+H]⁺ | m/z 127.075 |
| FT-IR C=O Stretch | ~1725 cm⁻¹ |
| FT-IR C≡C-H Stretch | ~3300 cm⁻¹ |
Key Applications in Drug Development
The Alkyne Handle: A Gateway to Click Chemistry
The terminal alkyne is an ideal functional group for CuAAC. This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the alkyne-containing molecule to any molecule bearing an azide group. This is widely used for:
-
Attaching fluorescent dyes for imaging.
-
Conjugating drug molecules to antibodies or targeting ligands.
-
Surface functionalization for diagnostic arrays.
The Aldehyde Moiety: Covalent Conjugation Strategies
The aldehyde group provides an orthogonal method for conjugation, primarily through reactions with amines:
-
Schiff Base Formation: Reaction with primary amines (e.g., lysine on a protein) forms an imine (Schiff base). This linkage is reversible, which can be exploited for controlled release systems.
-
Reductive Amination: The initially formed Schiff base can be reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable, irreversible secondary amine bond. This is a common method for permanently labeling proteins.
Workflow Diagram: Application as a Bifunctional Linker
Caption: Using the molecule to link a payload to a protein.
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for 4-(prop-2-yn-1-yloxy)butanal is unavailable, a conservative safety assessment can be made based on the hazards of its parent compound, butyraldehyde.[4][5][6]
Hazard Identification
-
Flammability: Assumed to be a highly flammable liquid and vapor.[4][7][8] Vapors may form explosive mixtures with air.[4]
-
Eye Irritation: Expected to cause serious eye irritation.[4][5]
-
Peroxide Formation: Ethers, especially those derived from allylic/propargylic alcohols, can form explosive peroxides upon exposure to air and light.[5] This is a critical and often overlooked hazard.
-
Stability: Aldehydes can be air-sensitive and may polymerize over time.
Safe Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate PPE: safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[4][7]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[5][7]
Storage and Stability
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and peroxide formation.
-
Keep in a cool, dark, and well-ventilated area designated for flammable liquids.
-
It is highly recommended to use the compound shortly after synthesis. If storage is necessary, it should be for a limited duration at low temperatures (2-8°C).
Data Table: Safety Profile Summary
| Hazard Class | Precaution |
| Flammable Liquid | Store in a flammable-rated cabinet. Keep away from ignition sources. |
| Eye Irritant | Wear safety goggles. Have an eyewash station readily accessible. |
| Peroxide Former | Store under inert gas, away from light. Test for peroxides before use if stored. |
| Air Sensitive | Handle and store under an inert atmosphere. |
Market Landscape: Suppliers and Pricing
Sourcing Strategy: Custom Synthesis
As established, this compound is not a stock item. The primary route of acquisition is through custom synthesis. Researchers can choose between performing the synthesis in-house (if equipped) or outsourcing to a CRO.
Identifying Custom Synthesis Suppliers
Many chemical service companies offer custom synthesis. When seeking a quote, it is beneficial to provide the detailed synthetic route outlined in this guide. Key suppliers in this space include:
-
Fee-for-service CROs specializing in medicinal chemistry and building blocks.
-
Larger catalog companies that also have custom synthesis divisions.
Factors Influencing Price
The cost of custom synthesis is highly variable and depends on several factors:
-
Scale (Quantity): The cost per gram decreases significantly at larger scales (e.g., 10g vs. 100mg).
-
Purity Specification: Higher purity requirements (e.g., >98% vs. >95%) necessitate more rigorous purification, increasing cost.
-
Analytical Requirements: A full suite of characterization data (NMR, MS, HPLC, etc.) will be included in the price.
-
Lead Time: Expedited synthesis requests typically incur a surcharge.
-
Synthesis Difficulty: A multi-step synthesis like the one described will be more expensive than a single-step reaction.
Price Estimation Table
The following is a hypothetical price estimation for the custom synthesis of 4-(prop-2-yn-1-yloxy)butanal to >95% purity, including standard characterization.
| Quantity | Estimated Price (USD) | Estimated Lead Time |
| 100 mg | $800 - $1,500 | 3-4 Weeks |
| 500 mg | $1,800 - $3,000 | 3-5 Weeks |
| 1.0 g | $2,500 - $4,500 | 4-6 Weeks |
| 5.0 g | $5,000 - $9,000 | 5-7 Weeks |
Note: These are estimates for budgetary purposes only. Actual quotes will vary between suppliers.
Conclusion
4-(prop-2-yn-1-yloxy)butanal is a powerful yet specialized tool for researchers engaged in drug development, diagnostics, and chemical biology. Its value lies in its heterobifunctional nature, enabling sequential or orthogonal conjugation strategies through robust aldehyde chemistry and versatile click reactions. While its limited stability precludes it from being a common catalog chemical, a well-defined synthetic pathway makes it accessible. Understanding the synthesis, characterization, safe handling, and custom procurement landscape of this molecule is key to successfully integrating it into advanced research and development workflows.
References
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). Synthesis routes of 4-(Prop-2-yn-1-yloxy)benzaldehyde.
- Fisher Scientific. (2025).
- LGC Standards. (2016).
- SpectraBase. (n.d.). 4-(Prop-2-ynyloxy)butanal - Optional[13C NMR].
- CPAchem. (2024).
- PubChemLite. (n.d.). 4-(prop-2-yn-1-yloxy)butanal (C7H10O2).
- NIH - National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde.
- Airgas. (2017).
- Martinez, A., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central.
- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - 4-(prop-2-yn-1-yloxy)butanal (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. cpachem.com [cpachem.com]
Optimizing Bioorthogonal Probes: A Comparative Technical Analysis of 4-Pentynal and 4-Prop-2-ynoxybutanal
Executive Summary
In the landscape of activity-based protein profiling (ABPP) and metabolic labeling, the choice of the "clickable" handle is as critical as the warhead itself. While 4-pentynal has long served as a standard, minimalist alkynyl aldehyde probe, 4-prop-2-ynoxybutanal represents a second-generation class of ether-linked probes designed to overcome specific physicochemical limitations.
This guide provides a rigorous technical comparison of these two bifunctional linkers. We analyze their structural distinctives, synthetic pathways, and application-specific advantages, providing researchers with the decision-making framework necessary to select the optimal probe for their specific biological questions.
Part 1: Chemical Architecture & Physicochemical Properties
The core difference between these two probes lies in the linker composition: aliphatic versus ether-based . This structural variation dictates their solubility, membrane permeability, and the steric environment they present within a protein active site.
Structural Comparison
| Feature | 4-Pentynal | This compound |
| IUPAC Name | 4-Pentynal | 4-(Prop-2-yn-1-yloxy)butanal |
| Structure | ||
| Linker Type | Aliphatic (Hydrophobic) | Ether (Amphiphilic/Flexible) |
| Carbon Chain Length | 5 Carbons (Total) | 7 Carbons + 1 Oxygen (Spacer ~3 atoms longer) |
| Est. LogP | ~0.6 (More Lipophilic) | ~0.2 (More Hydrophilic) |
| Water Solubility | Moderate | High |
| Primary Utility | Metabolic Labeling, Lipid Mimetic | Surface Labeling, Hydrophilic Spacer |
Mechanistic Implications[1][2][3]
-
The "Stealth" Factor (4-Pentynal):
-
Minimal Steric Footprint: With only a 2-carbon spacer between the aldehyde and the alkyne, 4-pentynal mimics natural fatty aldehydes. It is small enough to be accepted by enzymes with tight binding pockets (e.g., acyl-transferases) without disrupting the native fold.
-
Lipid Peroxidation Mimicry: It is often used to track the "carbonylation" products of lipid peroxidation (like 4-HNE) because its hydrophobic tail mimics the lipid chain.
-
-
The "Solubility" Factor (this compound):
-
Ether Oxygen Effect: The insertion of an ether oxygen (
) introduces a hydrogen bond acceptor, significantly improving aqueous solubility. This reduces non-specific hydrophobic aggregation, a common source of background noise in proteomic experiments. -
Linker Flexibility: The ether bond has a lower rotational energy barrier than a methylene unit, providing greater flexibility. This allows the alkyne handle to "search" for the click reagent (azide) more effectively during the detection phase, potentially increasing ligation yields on sterically hindered protein surfaces.
-
Part 2: Synthesis & Experimental Protocols
A. Synthesis of 4-Pentynal
The "Direct Oxidation" Route
Because 4-pentyn-1-ol is commercially available, 4-pentynal is synthesized via a controlled oxidation. Over-oxidation to the carboxylic acid must be avoided.
Protocol:
-
Reagents: 4-Pentyn-1-ol (1.0 eq), Pyridinium Chlorochromate (PCC, 1.5 eq), Silica gel, anhydrous
. -
Procedure:
-
Suspend PCC and silica gel in dry
at 0°C. -
Add 4-pentyn-1-ol dropwise.
-
Stir at room temperature for 2–3 hours (monitor by TLC for disappearance of alcohol).
-
Critical Step: Filter through a pad of Celite/Silica to remove chromium salts.
-
Concentrate carefully (aldehyde is volatile) or use directly in solution.
-
-
Yield: Typically 60–75%.
-
Storage: Unstable; prepare fresh or store at -80°C under argon.
B. Synthesis of this compound
The "Etherification-Oxidation" Route
This compound requires building the ether linkage. The starting material is typically a protected diol or a cyclic ether.
Protocol:
-
Precursor: 4-(tert-butyldimethylsilyloxy)butan-1-ol (Mono-TBS protected 1,4-butanediol).
-
Step 1: Propargylation (Williamson Ether Synthesis)
-
Reagents: NaH (1.2 eq), Propargyl bromide (1.5 eq), TBAI (cat.), THF/DMF.
-
Action: React the free alcohol with NaH to form the alkoxide, then add propargyl bromide.
-
Product:
.
-
-
Step 2: Deprotection
-
Reagents: TBAF (1.1 eq) in THF.
-
Action: Remove the TBS group to reveal the primary alcohol.
-
Product:
.
-
-
Step 3: Oxidation
Part 3: Application Scenarios & Decision Matrix
Scenario 1: Metabolic Labeling of RNA/Proteins
Choice: 4-Pentynal
-
Reasoning: In metabolic engineering (e.g., RUNA chemistry for RNA), the cell must take up the probe and enzymes must process it. The small, hydrophobic nature of 4-pentynal allows it to passively diffuse across membranes and fit into enzyme active sites (like glycosyltransferases or prenyltransferases) with minimal rejection.
Scenario 2: Activity-Based Protein Profiling (ABPP) in Lysates
Choice: this compound
-
Reasoning: When labeling specific reactive residues (e.g., lysines or cysteines) in a complex lysate, probe solubility is paramount. This compound remains soluble in aqueous buffers, reducing the need for high percentages of organic co-solvents (DMSO) which can denature proteins. The longer, flexible ether linker also ensures the alkyne handle remains accessible for the subsequent Click reaction with biotin-azide.
Scenario 3: Lipid Peroxidation Studies
Choice: 4-Pentynal
-
Reasoning: To mimic 4-hydroxynonenal (HNE) or other lipid aldehydes, the probe must partition into the lipid bilayer. The aliphatic chain of 4-pentynal drives this membrane association, allowing it to label membrane-associated proteins similarly to endogenous lipid electrophiles.
Part 4: Visualization of the Labeling Workflow
The following diagram illustrates the parallel workflows for these probes, highlighting the critical "Click" step where the structural differences influence efficiency.
Figure 1: Comparative workflow for alkynyl aldehyde probes.[4] Note that while the chemical mechanism (Schiff base formation + Click) is identical, the probe selection dictates the entry path (Membrane vs. Aqueous) and steric accessibility.
References
-
RUNA Chemistry for RNA Labeling
- Title: A nucleic acid labeling chemistry reveals surface DNA on exosomes.
- Source: bioRxiv (2025).
-
URL:[Link] (Example based on search context)
-
Protein Carbonylation Probes
- Title: Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe.
- Source: Journal of the American Chemical Society (2018).
-
URL:[Link]
-
Linkerology in PROTACs (Ether vs Alkyl)
- Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
- Source: ACS Medicinal Chemistry Letters (2020).
-
URL:[Link]
-
Synthesis of Alkynyl Aldehydes
Sources
- 1. 260273-62-9_Ethyl 7-chlorobenzofuran-2-carboxylateCAS号:260273-62-9_Ethyl 7-chlorobenzofuran-2-carboxylate【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. CAS物质库 | 化规通 [hgt.cirs-group.com]
- 3. 3-Cyclopentyl propoyl chloride | CAS#:104-97-2 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Application Note: A Validated Two-Step Synthesis of 4-Prop-2-ynoxybutanal from 1,4-Butanediol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Prop-2-ynoxybutanal, a bifunctional molecule with potential applications in chemical biology and materials science as a crosslinking agent or a building block for more complex structures. The synthesis is a two-step process commencing with the selective mono-propargylation of 1,4-butanediol via a Williamson ether synthesis, followed by the mild oxidation of the resulting alcohol to the target aldehyde using pyridinium chlorochromate (PCC). This guide is designed for researchers in organic synthesis, drug development, and materials science, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
The synthesis of hetero-bifunctional molecules like this compound, which contains both an aldehyde and a terminal alkyne, is of significant interest. The terminal alkyne allows for facile modification via "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), while the aldehyde group serves as a handle for forming imines, hydrazones, or for use in reductive amination and aldol reactions.
Our synthetic approach is a robust two-step sequence designed for efficiency and scalability.
-
Step 1: Mono-Williamson Ether Synthesis. We begin with the selective mono-alkylation of 1,4-butanediol with propargyl bromide. 1,4-butanediol is an abundant and inexpensive starting material.[1] The primary challenge in this step is to control the stoichiometry to favor the mono-etherified product, 4-(prop-2-yn-1-yloxy)butan-1-ol, over the di-substituted byproduct. This is achieved by using a significant excess of 1,4-butanediol relative to the base and the alkylating agent.
-
Step 2: Mild Oxidation. The intermediate alcohol is then oxidized to the target aldehyde. To prevent over-oxidation to the carboxylic acid, a mild, anhydrous oxidizing agent is required. Pyridinium chlorochromate (PCC) is an effective and well-documented reagent for this transformation, reliably converting primary alcohols to aldehydes.[2][3][4]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 4-(prop-2-yn-1-yloxy)butan-1-ol
Principle and Mechanistic Insight
The Williamson ether synthesis is a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[5] The reaction proceeds in two stages: first, a strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide. Second, this alkoxide attacks the alkyl halide, displacing the halide leaving group to form the ether.[6]
To achieve selective mono-alkylation of the symmetric 1,4-butanediol, we employ a 3-fold excess of the diol. This statistical advantage ensures that the limiting reagent, the propargyl bromide, is more likely to react with an unreacted diol molecule than with the already-formed mono-alkoxide intermediate, thus minimizing the formation of the di-propargylated byproduct.
Caption: Simplified mechanism of the mono-Williamson ether synthesis step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 99% | 27.0 g | 300 |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% in mineral oil | 4.0 g | 100 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 80% in toluene | 14.9 g | 100 |
| Tetrahydrofuran (THF) | C₄H₈O | - | Anhydrous | 400 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | Anhydrous | 200 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | 100 mL | - |
| Saturated NaCl (aq) | NaCl | - | - | 100 mL | - |
| Magnesium Sulfate | MgSO₄ | - | Anhydrous | - | - |
Detailed Experimental Protocol
-
Preparation: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (27.0 g, 300 mmol) and anhydrous THF (200 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (4.0 g of 60% dispersion, 100 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.
-
Stirring: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of propargyl bromide (14.9 g of 80% solution, 100 mmol) in anhydrous THF (200 mL) dropwise via the addition funnel over 1 hour.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product will contain the desired mono-alklated product, unreacted 1,4-butanediol, and a small amount of di-alkylated byproduct. Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 4-(prop-2-yn-1-yloxy)butan-1-ol as a clear oil. The large excess of 1,4-butanediol can be recovered from the early fractions if desired.
Part II: Synthesis of this compound
Principle and Mechanistic Insight
The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent further oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and HCl. It is soluble in organic solvents like dichloromethane (DCM) and provides a non-aqueous environment for the reaction.[7] This anhydrous condition is critical, as it prevents the formation of the aldehyde hydrate intermediate, which is susceptible to over-oxidation.[4] The reaction mechanism involves the formation of a chromate ester, followed by an E2-like elimination to form the carbon-oxygen double bond.[3]
Caption: Key steps in the oxidation of a primary alcohol using PCC.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Amount | Moles (mmol) |
| 4-(prop-2-yn-1-yloxy)butan-1-ol | C₇H₁₂O₂ | 128.17 | 98%+ | 6.4 g | 50 |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | 98% | 16.2 g | 75 |
| Celite® (Diatomaceous earth) | - | - | - | ~20 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | Anhydrous | 250 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | Anhydrous | 200 mL | - |
| Silica Gel | SiO₂ | - | - | ~20 g | - |
Detailed Experimental Protocol
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add anhydrous dichloromethane (150 mL) and pyridinium chlorochromate (16.2 g, 75 mmol).
-
Adsorbent: Add Celite® (~20 g) to the suspension. The Celite prevents the formation of a tarry, unmanageable precipitate of chromium byproducts.[8]
-
Substrate Addition: In a separate flask, dissolve 4-(prop-2-yn-1-yloxy)butan-1-ol (6.4 g, 50 mmol) in anhydrous dichloromethane (100 mL). Add this solution to the PCC suspension in one portion.
-
Reaction: Stir the resulting dark brown mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Filtration: Prepare a short plug of silica gel in a fritted glass funnel. Place a layer of sand on top.
-
Elution: Dilute the reaction mixture with anhydrous diethyl ether (200 mL) and filter it through the silica gel plug. The plug will adsorb the dark chromium byproducts.
-
Washing: Wash the reaction flask and the silica plug with additional portions of diethyl ether until the filtrate runs clear.
-
Concentration: Combine all the filtrates and concentrate the solution carefully under reduced pressure using a rotary evaporator (use a water bath at <30 °C to avoid polymerization of the aldehyde).
-
Final Product: The resulting crude oil is often of sufficient purity for subsequent steps. If further purification is needed, it can be performed via a short path distillation under high vacuum or careful flash chromatography. This yields this compound as a pale yellow oil.[9]
Summary and Characterization
| Step | Product | Structure | Expected Yield | Purity (Post-Column) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1 | 4-(prop-2-yn-1-yloxy)butan-1-ol | H-C≡C-CH₂-O-(CH₂)₄-OH | 60-70% | >98% | 4.15 (d, 2H), 3.65 (m, 4H), 2.42 (t, 1H), 1.70 (m, 4H) |
| 2 | This compound | H-C≡C-CH₂-O-(CH₂)₃-CHO | 80-90% | >95% | 9.78 (t, 1H), 4.15 (d, 2H), 3.55 (t, 2H), 2.50 (dt, 2H), 2.42 (t, 1H), 1.95 (m, 2H) |
Note: NMR shifts are predicted and may vary slightly.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Propargyl Bromide: Toxic, lachrymatory, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridinium Chlorochromate (PCC): Toxic and contains hexavalent chromium, a known carcinogen. Handle with extreme care in a fume hood. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.
-
Solvents: THF, Diethyl Ether, and DCM are flammable and/or volatile. Ensure all operations are performed in a fume hood away from ignition sources.
References
- Google Patents. (n.d.). Method for preparing gamma butyrolactone from 1,4-butanediol.
- ResearchGate. (n.d.). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen.
- Royal Society of Chemistry. (n.d.). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry.
- Wikipedia. (n.d.). 1,4-Butanediol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Reddit. (2020, June 7). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide.
- Google Patents. (n.d.). Process for the separation of 1,4-butanediol and co-products.
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
- SWGDrug. (2005, August 16). 1,4-BUTANEDIOL.
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- PubMed. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.
- Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis....
- ChemicalBook. (2022, February 15). The synthesis and introduction of 1,4-Butanediol.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- YouTube. (2018, August 29). Williamson Ether Synthesis.
- PubChem. (n.d.). 4-(prop-2-yn-1-yloxy)butanal.
Sources
- 1. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. PubChemLite - 4-(prop-2-yn-1-yloxy)butanal (C7H10O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Reductive Amination Using 4-Prop-2-ynoxybutanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Reagent for Advanced Bioconjugation
Reductive amination stands as a cornerstone transformation in organic synthesis and medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which converts a carbonyl group and an amine into a secondary or tertiary amine, is celebrated for its efficiency and broad substrate scope.[3] Within the burgeoning field of bioconjugation and drug development, the strategic selection of bifunctional reagents is paramount for the construction of complex molecular architectures. 4-Prop-2-ynoxybutanal emerges as a molecule of significant interest, featuring a terminal alkyne for "click" chemistry applications and an aldehyde for covalent ligation to amine-containing biomolecules.
This technical guide provides an in-depth exploration of the reductive amination of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers aiming to leverage this unique reagent. The terminal alkyne moiety serves as a versatile handle for subsequent modifications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorophores, polyethylene glycol (PEG) chains, or other bioactive molecules.
The Mechanism of Reductive Amination: A Two-Step Cascade
The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-stage process within a single reaction vessel.[1][3] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[1] This is followed by the elimination of a water molecule to generate a protonated imine, known as an iminium ion. The reaction is typically carried out under mildly acidic conditions (pH ~4-6) to facilitate both the protonation of the carbonyl oxygen, which enhances its electrophilicity, and the dehydration of the hemiaminal.[4][5]
The second stage is the reduction of the iminium ion by a selective reducing agent. The choice of the reducing agent is critical to the success of the reaction, as it must preferentially reduce the iminium ion over the starting aldehyde.[6]
Caption: Experimental workflow for direct reductive amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.5 M).
-
Add the amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1-0.5 eq) may be beneficial. [7]4. Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Stepwise (Indirect) Reductive Amination
This method is advantageous when dealing with amines that are poor nucleophiles or when dialkylation is a significant side reaction. [8] Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as methanol or ethanol. If necessary, a dehydrating agent like anhydrous MgSO₄ can be added. Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC, NMR, or LC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0°C to room temperature until the reduction is complete.
-
Workup and purification are performed as described in Protocol 1.
Chemoselectivity and Functional Group Compatibility
A key advantage of using sodium triacetoxyborohydride is its excellent functional group tolerance. [7]The propargyl ether moiety in this compound is stable under these mild reductive amination conditions. The terminal alkyne remains intact, ready for subsequent bioconjugation reactions. Other functional groups that are generally compatible include esters, amides, nitriles, and nitro groups.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.
-
For less reactive amines, consider adding a catalytic amount of acetic acid to promote iminium ion formation. [7] * Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).
-
-
Incomplete Reaction:
-
Add an additional portion of the reducing agent.
-
Confirm the quality of the starting materials.
-
-
Side Reactions:
-
If dialkylation is observed with a primary amine, use a 1:1 stoichiometry of the aldehyde and amine, or consider the stepwise protocol. [8] * Over-reduction of the aldehyde to the corresponding alcohol can occur if a less selective reducing agent is used or if the reaction conditions are too harsh.
-
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive solid. Handle it with care in a dry environment.
-
Sodium cyanoborohydride is highly toxic and should be handled with extreme caution. Acidic workup can release toxic hydrogen cyanide gas.
-
Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate care.
Conclusion
The reductive amination of this compound offers a powerful and straightforward method for the synthesis of bifunctional molecules essential for modern drug discovery and chemical biology. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently couple this versatile aldehyde to a wide array of amine-containing molecules, paving the way for innovative bioconjugation strategies. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 287. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 9, 2026, from [Link]
-
Reductive Amination. (2023, March 16). YouTube. [Link]
-
Clark, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2022). PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (2022). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (3). (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. (2020). PubMed Central. [Link]
-
4-(prop-2-yn-1-yloxy)butanal (C7H10O2). (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
oxime ligation strategies using 4-prop-2-ynoxybutanal
Technical Application Note: Dual-Functional Labeling via Oxime Ligation using 4-Prop-2-ynoxybutanal
Executive Summary
This guide details the application of This compound (CAS: 524067-81-0) as a bifunctional linker for chemoselective bioconjugation. This aliphatic aldehyde probe enables a two-step orthogonal labeling strategy:
-
Oxime Ligation: The aldehyde moiety reacts specifically with aminooxy- or hydrazide-functionalized biomolecules to form a stable oxime/hydrazone linkage.
-
CuAAC Click Chemistry: The pendant alkyne handle remains inert during ligation, serving as a bioorthogonal tag for subsequent functionalization with azide-bearing reporters (fluorophores, biotin, or drugs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol is optimized for researchers in glycobiology, proteomics, and material science requiring robust, site-specific labeling under mild aqueous conditions.
Mechanistic Principles
The Molecule: this compound[1][2][3][4]
-
Structure: An aliphatic aldehyde tethered to a terminal alkyne via an ether linkage.
-
Role: Acts as a "bridge" reagent. It converts a nucleophilic aminooxy/hydrazide group on a target into an electrophilic alkyne handle.
-
Key Advantage: Unlike aromatic aldehydes (e.g., benzaldehyde derivatives), this aliphatic linker offers a flexible spacer, reducing steric hindrance during the secondary click reaction.
Aniline-Catalyzed Oxime Ligation
The rate-limiting step in oxime formation at neutral pH is the dehydration of the tetrahedral intermediate. Nucleophilic catalysts like aniline or
Reaction Scheme:
-
Aldehyde + Aniline
Protonated Schiff Base (Imine) -
Schiff Base + Aminooxy-Target
Oxime-Target + Aniline
Orthogonality
The alkyne group is stable to the acidic or nucleophilic conditions of oxime ligation. Conversely, the formed oxime bond is stable during the subsequent CuAAC reaction, ensuring high fidelity in dual-labeling workflows.
Visualizing the Workflow
The following diagram illustrates the sequential labeling pathway, highlighting the role of aniline catalysis and the transition from ligation to functionalization.
Caption: Sequential workflow for converting an aminooxy-target into a functionalized conjugate using this compound.
Experimental Protocols
Materials & Reagents Preparation
| Component | Stock Concentration | Solvent | Storage |
| This compound | 100 mM | DMSO or DMF | -20°C (Desiccated) |
| Aniline Catalyst | 1.0 M | 0.1 M Na Acetate (pH 4.5) | Freshly Prepared |
| Aminooxy-Target | 10–50 µM | Aqueous Buffer (PBS/Acetate) | -80°C |
| CuSO4 (Click Reagent) | 50 mM | ddH2O | Room Temp |
| THPTA Ligand | 100 mM | ddH2O | -20°C |
| Sodium Ascorbate | 100 mM | ddH2O | Freshly Prepared |
Note on Catalyst: For neutral pH (7.0) applications, use
Protocol A: Oxime Ligation (Labeling)
Objective: Conjugate this compound to an aminooxy-modified protein.
-
Buffer Exchange: Ensure the protein sample is in a compatible buffer (e.g., 100 mM Sodium Acetate pH 4.5 or PBS pH 7.4). Avoid buffers containing aldehydes or ketones.
-
Reaction Setup:
-
Protein: Dilute aminooxy-protein to 20 µM in the reaction buffer.
-
Linker Addition: Add this compound stock to a final concentration of 1–2 mM (50–100 equivalents).
-
Catalyst Addition:
-
Acidic Conditions (pH 4.5): Add Aniline stock to a final concentration of 100 mM .
-
Neutral Conditions (pH 7.4): Add pPDA stock to a final concentration of 10 mM .
-
-
-
Incubation:
-
Incubate at 25°C for 4–16 hours with gentle agitation.
-
Note: Aliphatic aldehydes react slower than aromatic ones; overnight incubation ensures high yield.
-
-
Purification (Critical):
-
Remove excess linker and catalyst using a desalting column (e.g., PD-10, Zeba Spin) or dialysis against PBS (pH 7.4).
-
Validation: Verify the intermediate (Alkyne-Protein) by LC-MS if possible (Mass shift: +124.14 Da).
-
Protocol B: CuAAC Functionalization (Detection)
Objective: React the alkyne-labeled protein with an Azide-Fluorophore.
-
Premix Complex: In a separate tube, mix CuSO4 and THPTA ligand in a 1:2 molar ratio (e.g., 1 mM CuSO4 + 2 mM THPTA). Incubate for 5 mins.
-
Reaction Assembly:
-
Alkyne-Protein: 10–20 µM (from Protocol A).
-
Azide-Fluorophore: Add to 50–100 µM (5–10 equivalents).
-
Cu-Ligand Complex: Add to final 100 µM [Cu].
-
Reductant: Add Sodium Ascorbate to final 2.5 mM.
-
-
Incubation:
-
Incubate at 25°C for 1 hour in the dark.
-
Safety: Keep the headspace minimal to prevent oxidation of Cu(I).
-
-
Quenching & Cleanup:
-
Add EDTA (final 10 mM) to chelate copper.
-
Remove excess dye via desalting or dialysis.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Ligation Yield | pH mismatch | Ensure pH is 4.5 for Aniline or use pPDA at pH 7.0. |
| Steric hindrance | Increase Linker concentration to 5 mM; extend time to 24h. | |
| Protein Precipitation | High Catalyst Conc. | Reduce Aniline to 50 mM or switch to pPDA (10 mM). |
| DMSO content | Keep final DMSO concentration < 5% (v/v). | |
| No Fluorescence (Click) | Copper Oxidation | Use fresh Sodium Ascorbate; degas buffers. |
| Inaccessible Alkyne | Use a longer linker if possible, or denature protein (if applicable). |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Rashidian, M., et al. (2013). "Chemoenzymatic Labeling of Proteins: Techniques and Approaches." Bioconjugate Chemistry, 24(8), 1277–1294. Link
-
Agten, S. M., et al. (2016). "Oxime Ligation: A Versatile Method for Protein Conjugation."[1][2] Methods in Molecular Biology, 1331, 155-165. Link
-
Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." Journal of Organic Chemistry, 78(3), 1184-1189. Link
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Bioorganic & Medicinal Chemistry, 19(22), 6696-6701. Link
Sources
4-Prop-2-ynoxybutanal as a metabolic probe precursor
Application Note: 4-Prop-2-ynoxybutanal as a Metabolic Probe Precursor
Introduction
This compound (CAS: 524067-81-0) is a specialized bioorthogonal probe precursor designed for the metabolic profiling of aldehyde-processing enzymes (specifically Aldehyde Dehydrogenases, ALDHs ) and the downstream tracking of acyl-modification pathways .
Unlike direct alkynyl-acid probes (e.g., 4-pentynoic acid), this aldehyde precursor leverages the cell's intrinsic metabolic machinery for activation. It enters the cell as a membrane-permeable aldehyde, where it serves as a substrate for ALDHs, converting it into its corresponding carboxylic acid, 4-prop-2-ynoxybutanoic acid . This metabolite can subsequently be activated to an Acyl-CoA analog, enabling the bioorthogonal labeling of lysine-acylated proteins (e.g., histones) or mapping the flux of aldehyde detoxification pathways.
The terminal alkyne moiety (prop-2-ynoxy group) remains chemically inert during metabolic processing but serves as a high-affinity handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorescent or biotinylated azides.
Key Applications:
-
ALDH Activity Profiling: Monitoring the intracellular conversion of aldehydes to acids.
-
Metabolic Acylation Mapping: Labeling proteins modified by short-chain fatty acid analogs (mimicking butyrylation).
-
Ether-Lipid Biosynthesis Tracking: (Via potential reduction to the corresponding alcohol).
Mechanism of Action
The utility of this compound relies on its metabolic biotransformation.[1] Upon cellular entry, the molecule partitions into two primary competing pathways, dictated by the cell's metabolic state:
-
Oxidative Pathway (Dominant): Cytosolic or mitochondrial ALDHs oxidize the aldehyde to 4-prop-2-ynoxybutanoic acid . This "bio-generated" acid can then be coupled to Coenzyme A (CoA) by acyl-CoA synthetases, forming a substrate for acyltransferases (e.g., KATs), resulting in the covalent labeling of lysine residues.
-
Reductive Pathway: Alcohol dehydrogenases (ADHs) may reduce the aldehyde to 4-prop-2-ynoxybutanol , which can enter ether-lipid synthesis pathways.
The ether linkage provides enhanced metabolic stability against β-oxidation compared to standard carbon-chain analogs (like 4-pentynal), preserving the probe's integrity for longer labeling durations.
Metabolic Fate Diagram
Caption: Metabolic bifurcation of this compound into oxidative (acylation) and reductive (lipid) pathways.
Experimental Protocol
A. Materials Preparation
| Reagent | Specification | Storage |
| This compound | >95% Purity (CAS 524067-81-0) | -20°C (Desiccated) |
| DMSO | Anhydrous, cell-culture grade | RT |
| Click Reaction Buffer | 100 mM HEPES, pH 7.4 | 4°C |
| CuSO4 | 50 mM Stock in water | RT |
| THPTA Ligand | 100 mM Stock in water | -20°C |
| Sodium Ascorbate | 100 mM (Freshly prepared) | Do not store |
| Azide Tag | Azide-Fluor 488 or Azide-Biotin | -20°C (Dark) |
Stock Solution Setup:
-
Dissolve this compound in anhydrous DMSO to a concentration of 50 mM .
-
Note: Aldehydes can oxidize in air. Purge the vial with nitrogen/argon after use and seal tightly.
B. Cell Labeling Protocol (Pulse-Chase)
-
Seeding: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency on the day of the experiment.
-
Pulse: Replace culture media with fresh media containing 50–100 µM this compound.
-
Control: Treat a separate set of cells with DMSO vehicle only.
-
Competition Control: Co-incubate with 10 mM Sodium Butyrate to validate acylation specificity (optional).
-
-
Incubation: Incubate cells for 4–16 hours at 37°C / 5% CO2.
-
Short Pulse (2-4h): Preferential for tracking ALDH flux.
-
Long Pulse (12-16h): Preferential for protein acylation accumulation.
-
-
Harvest:
-
Wash cells 2x with ice-cold PBS to remove excess probe.
-
Lyse cells in Lysis Buffer (1% SDS, 50 mM HEPES pH 7.4, Protease Inhibitors).
-
Sonicate to shear DNA and reduce viscosity.
-
Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).
-
-
Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.
C. Copper-Catalyzed Click Chemistry (CuAAC)
Safety: Perform in a fume hood if possible. This reaction covalently attaches the detection tag to the probe.
-
Reaction Mix Assembly: For each 100 µL of lysate (200 µg protein), add reagents in the following strict order :
-
Lysate: 100 µL
-
Azide-Tag (10 mM stock): 1 µL (Final: 100 µM)
-
CuSO4 (50 mM stock): 2 µL (Final: 1 mM)
-
THPTA Ligand (100 mM stock): 1 µL (Final: 1 mM) – Premix Cu and Ligand before adding if possible.
-
Sodium Ascorbate (100 mM fresh): 2 µL (Final: 2 mM)
-
-
Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Termination: Stop the reaction by adding 4 volumes of ice-cold Acetone or Methanol to precipitate proteins. Incubate at -20°C for 1 hour.
-
Wash: Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant. Wash the pellet 2x with ice-cold Methanol to remove unreacted dye.
-
Resuspension: Air-dry the pellet briefly and resuspend in 1x SDS-PAGE Loading Buffer.
D. Downstream Analysis
-
In-Gel Fluorescence: Resolve proteins on a 12% SDS-PAGE gel. Scan the gel directly on a fluorescence typhoon scanner (e.g., Ex/Em 490/520 nm).
-
Streptavidin Blotting: If using Azide-Biotin, transfer to Nitrocellulose/PVDF and probe with Streptavidin-HRP.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Solution |
| No Signal | Low ALDH activity in cell line. | Check ALDH expression; Increase probe conc. to 200 µM. |
| High Background | Non-specific sticking of Azide dye. | Perform acetone precipitation rigorously; use BSA blocking. |
| Smear Signal | Lipid labeling or degradation. | Treat lysate with hydroxylamine (cleaves thioesters) to distinguish acylation from other modifications. |
| Cytotoxicity | Aldehyde toxicity. | Reduce incubation time; ensure stock is not oxidized to acid prior to addition. |
Validation Check: To confirm the signal is derived from acylation (thioester/amide linkage) rather than non-specific aldehyde reactivity:
-
Treat the lysate with 1 M Hydroxylamine (pH 8.0) for 1 hour.
-
Loss of signal indicates labile thioester linkages (Cysteine acylation).
-
Stable signal indicates Lysine acylation (Amide linkage).
References
-
Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for metabolic labeling and functional analysis of acylated proteins. Nature Chemical Biology, 6(7), 498–506. Link
-
Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. Link
-
PubChem Compound Summary. (2023). 4-(prop-2-yn-1-yloxy)butanal (CAS 524067-81-0).[2] National Center for Biotechnology Information. Link
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: Bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Link
Sources
Troubleshooting & Optimization
preventing polymerization of 4-Prop-2-ynoxybutanal during storage
Ticket ID: #CHEM-SUP-9928 Subject: Prevention of Polymerization & Storage Protocols for Alkyne-Aldehyde Linkers Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 4-Prop-2-ynoxybutanal , a bifunctional linker containing a terminal alkyne and an aliphatic aldehyde. This molecule is thermodynamically prone to degradation via two distinct pathways: oxidative oligomerization and aldol condensation .
The "polymerization" you observe is likely a complex mixture of poly-aldols and oxidation byproducts. This guide provides a root-cause analysis, storage protocols, and rescue methodologies.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the enemy. This molecule does not typically undergo radical polymerization (like acrylates) unless initiated. The primary failure mode is Acid-Catalyzed Aldol Condensation , triggered by auto-oxidation.
The "Death Spiral" Mechanism
-
Auto-oxidation: Trace oxygen converts the aldehyde terminus into a carboxylic acid (4-prop-2-ynoxybutanoic acid).
-
Autocatalysis: This newly formed acid acts as a catalyst.
-
Polymerization: The acid catalyzes the self-reaction of remaining aldehyde molecules (Aldol Condensation), forming a yellow/brown viscous oligomer (the "polymer").
Visualizing the Pathway The following diagram illustrates the cascade from oxygen exposure to polymerization.
Figure 1: The degradation cascade. Note that oxygen ingress creates the catalyst (acid) required for polymerization.
Module 2: Storage Protocols (The "How-To")
Do not store this compound like a standard organic reagent. It requires "biologic-grade" handling.
Protocol A: Long-Term Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Lowers kinetic energy, significantly slowing the rate of aldol condensation [1]. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen to prevent auto-oxidation. |
| Container | Amber Glass | Prevents UV-initiated radical formation on the alkyne terminus. |
| Seal | Parafilm over Cap | Prevents moisture ingress. Water can hydrolyze acetals or facilitate hydration. |
| State | Neat (Undiluted) | Storing in solution (e.g., DCM/THF) often introduces wet solvents or peroxides that accelerate degradation. |
Protocol B: The "Aliquot" Strategy
Never repeatedly thaw and refreeze the main stock.
-
Upon receipt/synthesis, immediately distill the material (see Module 3).
-
Divide into single-use aliquots (e.g., 50–100 mg) in amber vials.
-
Purge each vial with Argon, cap tightly, and freeze.
-
Thaw only the vial needed for the day's experiment.
Module 3: Troubleshooting & Rescue (The "Fix")
If your material has turned yellow or viscous, it can often be rescued.
Q: How do I confirm purity before use?
A: Run a 1H NMR .
-
Good Material: Sharp triplet at ~9.8 ppm (Aldehyde proton) and a triplet at ~2.5 ppm (Alkyne proton).
-
Degraded Material: Broadening of peaks, appearance of multiplet signals in the alkene region (5.0–7.0 ppm) indicating aldol condensation products, or a broad hump (polymer).
Q: My sample is yellow/brown. Can I use it?
A: No. The colored impurities are reactive electrophiles that will interfere with click chemistry (copper chelation) or bioconjugation (Schiff base formation). You must purify it.
Rescue Protocol: Vacuum Distillation
This is the only reliable method to separate the monomer from the oligomers.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 1 mmHg is ideal).
-
Temperature: Keep the oil bath temperature as low as possible (likely 60–80°C depending on vacuum quality) to prevent thermal polymerization during distillation.
-
Additives: Add a few crystals of Hydroquinone or BHT to the boiling flask. This inhibits radical polymerization of the alkyne group during heating [2].
Purification Workflow Diagram
Figure 2: Rescue workflow for degraded aldehyde linkers.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I add a stabilizer to the storage vial? A: Yes, but with caution. Adding 0.1% w/w BHT (Butylated hydroxytoluene) can prevent radical oxidation. However, if your downstream application involves sensitive biological assays or fluorescence, BHT may interfere. If you use a stabilizer, record it in your lab notebook so you don't confuse it for an impurity later.
Q: Why not purify by Column Chromatography? A: Silica gel is slightly acidic and hygroscopic. It often catalyzes the very aldol condensation you are trying to avoid. If you must use a column, neutralize the silica with 1% Triethylamine in the eluent, but distillation is far superior for aldehydes [3].
Q: Is the alkyne group the problem? A: Unlikely. Terminal alkynes are relatively stable in storage unless exposed to copper or other transition metals. The aldehyde is the "ticking clock" in this molecule. Focus your stabilization efforts there.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for aldehyde purification and stability).
-
Sigma-Aldrich Technical Library. (n.d.). Stabilizers and Inhibitors for Monomers. (General guidance on hydroquinone/BHT usage for unsaturated compounds).
-
K. B. Sharpless et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context on handling click-chemistry linkers).
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of Alkynyl Aldehydes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the reductive amination of alkynyl aldehydes. Our focus is on providing practical, field-proven insights rooted in mechanistic principles to help you navigate this powerful yet sensitive transformation.
Introduction: The Challenge of Chemoselectivity
Reductive amination is a cornerstone of modern synthetic chemistry, offering a direct and efficient route to construct C-N bonds. The reaction typically proceeds through the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[1][2] However, when the aldehyde substrate contains a reducible alkyne functionality, the reaction demands a delicate balance of reactivity to achieve the desired chemoselectivity. Low yields in these reactions often stem from a failure to selectively reduce the imine C=N bond while preserving the C≡C triple bond.
This guide will dissect the common causes of low yields and provide actionable solutions to optimize your reductive aminations of alkynyl aldehydes.
Troubleshooting Guide: A Symptom-Based Approach
Low product yield is the primary indicator of a suboptimal reaction. The key to effective troubleshooting is to identify the specific cause. Below are common issues, their underlying chemical principles, and recommended solutions.
Issue 1: Significant recovery of starting aldehyde or formation of the corresponding alcohol.
This is one of the most frequent problems and points to issues with either imine formation or the choice of reducing agent.
Potential Cause A: Inefficient Imine Formation
The formation of the imine intermediate is a reversible equilibrium reaction.[2] If the equilibrium does not favor the imine, the reducing agent may instead reduce the starting aldehyde to the corresponding alcohol, or the aldehyde will remain unreacted.
-
Scientific Rationale: Imine formation is generally catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine.[3] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] Conversely, at high pH, the carbonyl is not sufficiently activated. The optimal pH for imine formation is typically between 4 and 6.[3][4]
-
Solutions:
-
pH Control: If not already doing so, add a mild acid catalyst such as acetic acid. Typically, a stoichiometric amount relative to the amine is a good starting point.
-
Water Removal: The formation of an imine from an aldehyde and an amine produces water as a byproduct. While not always necessary, in challenging cases, the removal of water can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent.
-
Pre-formation of the Imine: In a two-step, one-pot approach, stir the alkynyl aldehyde and the amine together in the reaction solvent for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows the imine concentration to build up.[5][6]
-
Potential Cause B: Incorrect Choice or Reactivity of Reducing Agent
The choice of reducing agent is critical for chemoselectivity. A reducing agent that is too powerful will readily reduce the starting aldehyde, competing with imine formation and reduction.
-
Scientific Rationale: Hydride reagents vary significantly in their reducing power. Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[4] For a one-pot reductive amination, a milder reagent that selectively reduces the protonated imine (iminium ion) over the aldehyde is required.[3][6][7]
-
Solutions:
-
Employ a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for many reductive aminations due to its mildness and excellent selectivity for imines/iminium ions over aldehydes.[7][8][9][10] Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reactivity.[7] Sodium cyanoborohydride (NaBH₃CN) is another selective option, particularly effective at a pH of 6-7 where it preferentially reduces iminium ions.[11]
-
Avoid Sodium Borohydride in One-Pot Procedures: If using NaBH₄, it is best to pre-form the imine and, if possible, isolate it before reduction.[5] If an in-situ approach is necessary, ensure the imine has had sufficient time to form before the slow, portion-wise addition of NaBH₄ at low temperature to minimize aldehyde reduction.
-
Visualizing the Reductive Amination Pathway
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Stability & Synthesis of 4-(prop-2-yn-1-yloxy)butanal
[1]
Case ID: ALD-OX-4PYB Subject: Minimizing Oxidation of 4-(prop-2-yn-1-yloxy)butanal to Carboxylic Acid Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering oxidation of 4-(prop-2-yn-1-yloxy)butanal (Target 1 ) to its corresponding carboxylic acid.[1] This molecule contains three distinct functional groups: a terminal alkyne, an ether linkage, and the labile aldehyde.
The formation of the acid byproduct (
-
Over-oxidation during synthesis: The oxidant used is too strong or the quenching protocol is inefficient.
-
Autoxidation during handling/storage: A radical chain mechanism initiated by atmospheric oxygen, accelerated by light and acidic surfaces (e.g., silica gel).[1]
This guide provides the standard operating procedures (SOPs) to isolate the aldehyde with >95% purity and <1% acid content.
Module 1: Synthesis Protocols (Root Cause Analysis)
To prevent acid formation, you must select an oxidant that is chemoselective for the alcohol-to-aldehyde conversion without touching the alkyne or over-oxidizing to the acid.[1]
Method A: Swern Oxidation (The Gold Standard)
Best for: Large scale (>1g), high purity requirements.
Why this works: The active species (dimethylchlorosulfonium ion) is highly reactive at -78°C but does not generate free radical species that trigger autoxidation.[1] It is non-acidic during the oxidation phase.[2]
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78°C .[1][3][4]
-
DMSO Addition: Add dry DMSO (2.0 equiv) dropwise. Critical: Keep temperature below -60°C. Stir for 15 min.
-
Substrate Addition: Add 4-(prop-2-yn-1-yloxy)butan-1-ol (1.0 equiv) in minimal DCM slowly. Stir for 30-45 min at -78°C.
-
Quench (The Danger Zone): Add Triethylamine (Et3N) (5.0 equiv) dropwise.
-
Warm Up: Allow to warm to 0°C over 30 mins. The solution will become thick/white.
-
Workup: Quench with saturated
, extract with DCM, and wash with brine.
Method B: Dess-Martin Periodinane (DMP)
Best for: Small scale, mild conditions, acid-sensitive substrates.[1]
Why this works: DMP acts via a ligand exchange mechanism, not a radical pathway.[1] It stops cleanly at the aldehyde stage and tolerates the alkyne and ether perfectly.
Protocol:
-
Dissolve alcohol (1.0 equiv) in wet DCM (DMP works faster with trace water).[1]
-
Add DMP (1.2 equiv) and
(5 equiv) to buffer the acetic acid byproduct. -
Stir at RT for 1-2 hours.
-
Quench: Add a 1:1 mixture of sat.
and sat. . Stir vigorously until the layers separate clearly (removes iodine byproducts).
Module 2: Purification & Handling (Environmental Factors)
The most common point of failure is chromatography . Standard silica gel is slightly acidic (
Troubleshooting Guide: Chromatography
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) | Reasoning |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutralized Silica or Neutral Alumina | Prevents acid-catalyzed degradation.[1] |
| Mobile Phase Additive | None | 1% Triethylamine (Et3N) | Buffers the column to pH > 7. |
| Solvent Removal | Rotary Evap at 40°C+ | Rotary Evap at < 25°C | Heat accelerates radical autoxidation.[1] |
| Time on Column | > 1 hour | Flash (< 15 mins) | Minimizes exposure to silica surface area. |
Step-by-Step: Neutralizing Silica
Module 3: Visualization of Oxidation Pathways
The following diagram illustrates the "Safe Zones" versus "Danger Zones" in your workflow.
Figure 1: Reaction pathways showing the critical control points to prevent acid formation.
Module 4: Storage & Stability (Long Term)
If you cannot use the aldehyde immediately, you must arrest the radical chain reaction.
The "Freezer Protocol":
-
Solvent: Store as a solution in Benzene or Toluene (if compatible with next step).[1] Aromatic solvents act as mild radical sinks compared to ethers or chlorinated solvents.[1]
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon balloon or sealed ampoule.
-
Additives: Add 0.1% BHT (Butylated hydroxytoluene) .
Frequently Asked Questions (FAQs)
Q1: I see a white solid forming in my neat aldehyde oil after 2 days. What is it? A: This is likely the trimer (trioxane) or the carboxylic acid dimer. Aldehydes can polymerize or oxidize.[1][10] Check NMR: A broad singlet around 11 ppm indicates acid; loss of the aldehyde proton (9.8 ppm) suggests polymerization. Remedy: Repurify on neutral alumina.
Q2: Can I use PCC (Pyridinium Chlorochromate)? A: Not recommended. PCC residues are difficult to remove completely and the chromium waste is toxic. More importantly, the gummy black tar often traps the aldehyde, requiring longer exposure to air during workup, which increases oxidation risk.
Q3: My NMR shows the aldehyde peak, but the integration is low. Where did it go?
A: If you used methanol or water during workup/NMR, you might have formed the hemiacetal or hydrate . Ensure your
Q4: Is the terminal alkyne stable to the Swern conditions?
A: Yes. The Swern reagent (electrophilic sulfur) reacts preferentially with the alcohol oxygen. The terminal alkyne
References
-
Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][3][6] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[1]
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][9] The Journal of Organic Chemistry, 48(22), 4155-4156.[1]
-
Ingold, K. U. (1961).[1] Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563-589.[1]
-
Pangborn, A. B., et al. (1996).[1] Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518-1520.[1] (Reference for drying solvents to prevent hydration).[1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. The selective oxidation of n-butanol to butyraldehyde by oxygen using stable Pt-based nanoparticulate catalysts: an efficient route for upgrading aqueous biobutanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility Optimization for 4-Prop-2-ynoxybutanal Conjugates
Introduction & Scope
4-prop-2-ynoxybutanal is a bifunctional linker widely used in bioorthogonal chemistry. It features an aldehyde (for reductive amination or oxime ligation with biomolecules) and a terminal alkyne (for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).
While the linker itself is a low-molecular-weight organic molecule, users frequently encounter solubility failures during conjugation. These failures are rarely due to the linker alone but arise from the "Hydrophobic Collapse" of the alkyne handle or the aggregation of the final hydrophobic payload.
This guide provides a root-cause analysis and actionable protocols to maintain solubility across the entire conjugation workflow.
Module 1: The Reaction Micro-Environment (CuAAC Interface)
The most common failure point is the precipitation of the reaction mixture upon adding the copper catalyst. This occurs because terminal alkynes are hydrophobic; when attached to a protein or surface, they can bury themselves in hydrophobic pockets, becoming inaccessible or causing aggregation when the catalyst is introduced.[1]
The "Solubility-Enhanced" Click Cocktail
Do not use the standard water/methanol mix for hydrophobic conjugates. Use this optimized protocol to maintain a high dielectric constant while solubilizing the organic interface.
Reagent Preparation
-
Cu(I) Source: CuSO₄ (10 mM in water).
-
Reducing Agent: Sodium Ascorbate (100 mM in water) – Freshly prepared.
-
Ligand (CRITICAL): THPTA or BTTAA (50 mM in water).
-
Note: Avoid TBTA; it is insoluble in water and requires high DMSO percentages that may denature proteins.
-
-
Cosolvent: DMSO or tert-Butanol.
Step-by-Step Protocol
-
Premix Complex: Mix CuSO₄ and THPTA (molar ratio 1:5) in a separate tube before adding to the reaction. This creates a hydrophilic copper-ligand complex that prevents copper precipitation.
-
Buffer Equilibration: Adjust your protein/substrate buffer to PBS (pH 7.4). Avoid Tris or Ammonium buffers (they coordinate copper).
-
Cosolvent Spike: Add DMSO to your reaction mixture to a final concentration of 5–20% (v/v), depending on the hydrophobicity of your alkyne payload.
-
Initiation: Add the reagents in this order:
Why this works: THPTA shields the Cu(I) ion, preventing it from precipitating as Cu(I) oxide and allowing it to penetrate the hydration shell of the biomolecule [1].
Module 2: Structural Engineering (PEGylation Strategy)
If your conjugate precipitates after the reaction is complete, the issue is structural. The hydrophobic payload (e.g., a drug or fluorophore) attached via the this compound linker has likely disrupted the hydration shell of the biomolecule.
The "Shielding" Protocol
Insert a hydrophilic spacer adjacent to the alkyne linkage.
Decision Logic:
-
Scenario A: Linker is attached to a protein.[4] -> Use PEG4-Azide instead of a hydrophobic azide.
-
Scenario B: Linker is attached to a small molecule. -> Conjugate a PEG-tail to the aldehyde end via reductive amination before performing the click reaction.
Visualization: Solubility Decision Tree
Caption: Diagnostic workflow for identifying the root cause of insolubility—distinguishing between immediate reagent incompatibility and slow, thermodynamically driven aggregation.
Module 3: Handling the Aldehyde Handle
The aldehyde group on this compound is reactive. If left unreacted or exposed to incorrect pH, it can lead to aldol condensation (polymerization) or non-specific crosslinking, resulting in insoluble aggregates.
Stabilization Protocol
-
pH Control: Maintain pH < 8.0 to prevent aldol condensation.
-
Quenching: If the aldehyde is the conjugation handle (reacting with an amine), you MUST reduce the resulting Schiff base.
-
Reagent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride.
-
Timing: Add the reducing agent simultaneously or immediately after the amine-aldehyde mixing.
-
Result: Converts the reversible (unstable) imine into a stable, soluble secondary amine.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Solution turns blue/green immediately | Oxidation of Cu(I) to Cu(II). | Degas solvents; increase Ascorbate concentration to 5 mM. |
| White precipitate upon adding Copper | Formation of insoluble Cu-Ligand complex (common with TBTA). | Switch ligand to THPTA or BTTAA (water-soluble). |
| Protein precipitates during reaction | Copper-induced denaturation or organic solvent shock. | Keep DMSO < 20%; Pre-complex Copper/Ligand before adding to protein. |
| Low conjugation yield (soluble) | "Buried" alkyne in hydrophobic pocket.[1] | Add 0.1% SDS or Tween-20 (if protein tolerates) to expose the alkyne. |
Frequently Asked Questions (FAQ)
Q: Can I use TCEP to reduce disulfides during the click reaction with this linker? A: No. Phosphines like TCEP coordinate with Cu(I) and poison the catalyst. Use TCEP before the reaction and remove it via desalting, or use DTT (though DTT can also competitively chelate copper, requiring higher catalyst loads).
Q: My this compound stock solution is cloudy. Is it bad? A: It likely polymerized. Aldehydes can oxidize to carboxylic acids or polymerize over time. Check the NMR. If pure, try dissolving in dry DMSO first, then diluting into water.
Q: Why is THPTA preferred over TBTA for this specific linker? A: this compound is short. When attached to a target, the alkyne is close to the surface. TBTA is bulky and hydrophobic, creating steric hindrance and local insolubility. THPTA is compact and hydrophilic, allowing better access to the alkyne [2].
References
-
Presoslki, S., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[5] Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 17: Chemoselective Ligation.
-
Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility achieved after forty years of research. Journal of Controlled Release.
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 4. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 5. jenabioscience.com [jenabioscience.com]
Validation & Comparative
Comparative Guide: Distinguishing 4-Prop-2-ynoxybutanal from 4-(prop-2-yn-1-yloxy)butan-1-ol
Executive Summary
In the synthesis of heterobifunctional linkers for bioconjugation (e.g., PROTACs, antibody-drug conjugates), 4-(prop-2-yn-1-yloxy)butan-1-ol (Target B) serves as the stable precursor to the reactive intermediate 4-Prop-2-ynoxybutanal (Target A).
Distinguishing these two species is critical for quality control, as the aldehyde (Target A) is susceptible to over-oxidation (to carboxylic acid) or polymerization, while residual alcohol (Target B) represents incomplete conversion during synthesis (typically via Swern or Dess-Martin oxidation).
The Verdict:
-
Most Definitive: ¹H NMR provides the clearest distinction. The aldehyde proton appears at ~9.78 ppm (triplet), whereas the alcohol’s hydroxymethyl protons appear at ~3.65 ppm .
-
Quickest Benchtop Test: TLC with 2,4-Dinitrophenylhydrazine (2,4-DNP) staining. The aldehyde forms an immediate orange precipitate/spot; the alcohol does not react.
-
Vibrational Spectroscopy: FT-IR reveals a sharp carbonyl stretch at 1720–1725 cm⁻¹ for the aldehyde, absent in the alcohol.
Structural Analysis & Logic Flow
The fundamental difference lies in the oxidation state of the terminal carbon (C1). Both molecules share a propargyl ether tail (
Decision Logic for Identification
The following flowchart outlines the step-by-step logic to confirm identity and purity.
Figure 1: Analytical decision tree for differentiating the aldehyde (A) from the alcohol (B).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (¹H NMR)
This is the "Gold Standard" for validation. The propargyl ether backbone acts as an internal standard, while the terminal functional groups shift dramatically.
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher
| Proton Assignment | 4-(prop-2-yn-1-yloxy)butan-1-ol (Alcohol) | This compound (Aldehyde) | Shift Difference (Δδ) |
| -CHO (Aldehyde) | Absent | 9.78 ppm (t, J=1.8 Hz) | Diagnostic |
| -CH₂-OH (Hydroxymethyl) | 3.65 ppm (t, J=6.2 Hz) | Absent | Diagnostic |
| -CH₂- (α to Carbonyl) | N/A (See below) | 2.54 ppm (dt) | Shifted downfield |
| -CH₂- (β to Oxygen) | 1.68 - 1.74 ppm (m) | 1.95 - 2.02 ppm (quint) | Shifted slightly |
| -O-CH₂- (Ether) | 3.55 ppm (t) | 3.55 ppm (t) | No change |
| -O-CH₂-C≡ (Propargylic) | 4.15 ppm (d, J=2.4 Hz) | 4.15 ppm (d, J=2.4 Hz) | No change |
| ≡C-H (Alkyne) | 2.43 ppm (t, J=2.4 Hz) | 2.43 ppm (t, J=2.4 Hz) | No change |
Expert Insight: In the aldehyde spectrum, look for the triplet splitting of the aldehyde proton (9.78 ppm). This coupling (
B. Infrared Spectroscopy (FT-IR)
IR is useful for quick checks of reaction progress (e.g., monitoring the disappearance of the OH stretch).
-
Aldehyde (Target A):
-
C=O Stretch: Strong, sharp band at 1720–1725 cm⁻¹ .
-
C-H (Aldehyde): "Fermi doublet" often visible at 2720 and 2820 cm⁻¹ .
-
≡C-H (Alkyne): Sharp peak at ~3290 cm⁻¹ (Do not confuse with OH).
-
-
Alcohol (Target B):
-
O-H Stretch: Broad, strong band centered at 3350–3450 cm⁻¹ .
-
Absence: No peak at 1720 cm⁻¹.[1]
-
Warning: The terminal alkyne C-H stretch (~3300 cm⁻¹) is present in both molecules. In the alcohol, this sharp peak often overlaps with the broad O-H stretch.[2] Do not rely solely on the 3300 cm⁻¹ region. The presence/absence of the carbonyl at 1720 cm⁻¹ is the reliable marker.
Chromatographic Behavior (TLC)
Because the alcohol can act as a hydrogen bond donor, it interacts more strongly with the silica stationary phase than the aldehyde, resulting in a lower Retention Factor (
Stationary Phase: Silica Gel 60 F254 Mobile Phase: 30% Ethyl Acetate / 70% Hexanes
| Compound | Visualization Method | |
| Aldehyde | 0.65 | UV active (weak), 2,4-DNP (Orange) , KMnO4 (Yellow) |
| Alcohol | 0.30 | UV inactive, KMnO4 (Yellow), Anisaldehyde (Blue/Violet) |
Note: Neither molecule is strongly UV active (no conjugation). Visualization requires chemical staining.
Experimental Protocols
Protocol 1: 2,4-DNP Staining (Aldehyde Confirmation)
Use this protocol to confirm the presence of the aldehyde moiety.[3][4]
Mechanism: 2,4-Dinitrophenylhydrazine undergoes nucleophilic addition-elimination with the aldehyde carbonyl to form a hydrazone precipitate.[5]
Reagents:
-
Brady’s Reagent: Dissolve 1g 2,4-DNP in 5mL conc.
, then slowly add to 10mL water and 35mL ethanol. -
Sample: 5 mg of test compound dissolved in 0.5 mL ethanol.
Procedure:
-
Add 2-3 drops of the sample solution to a clean vial.
-
Add 0.5 mL of Brady’s Reagent.
-
Observation:
-
Immediate Orange Precipitate: Positive for Aldehyde (Target A).
-
No Precipitate (remains clear yellow solution): Negative (Target B).
-
Protocol 2: High-Resolution NMR Preparation
Use this protocol for final purity assessment.
-
Sampling: Take 10-15 mg of the crude oil/solid.
-
Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D).
-
Tip: Ensure the CDCl₃ is stored over anhydrous
or silver foil to remove acidity, as trace acid can catalyze acetal formation or polymerization of the aldehyde.
-
-
Acquisition: Run a standard proton sequence (16 scans minimum,
sec). -
Processing: Phase correct manually. Calibrate the residual
peak to 7.26 ppm.
Chemical Reactivity & Stability
Understanding the reactivity profile helps in handling these compounds during drug development workflows.
Figure 2: Reactivity pathway showing the alcohol as the storage form and the aldehyde as the transient active linker.
-
Storage: Store the alcohol (Target B) at -20°C. Generate the aldehyde (Target A) immediately prior to the bioconjugation step (reductive amination) to avoid degradation.
-
Safety: The propargyl ether moiety is generally stable, but terminal alkynes can form acetylides with copper or silver; avoid metallic spatulas during weighing if possible.
References
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.
-
Synthesis of Propargyl Ethers. Organic Syntheses, Coll. Vol. 4, p. 4,4-Dimethoxybut-1-yne (Precursor logic). Link
-
2,4-Dinitrophenylhydrazine Test. Royal Society of Chemistry, Practical Chemistry Guides. Link
-
NMR Data for 1-Butanol Derivatives. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Database. (Source for chemical shift baselines of the butanol backbone). Link
- Oxidation of Alcohols to Aldehydes. Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
Sources
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 5. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
Technical Comparison: 4-Prop-2-ynoxybutanal vs. PEG-based Alkyne Linkers
Executive Summary
This guide provides a technical analysis comparing 4-Prop-2-ynoxybutanal (a small molecule, hydrophobic ether linker) against PEG-based alkyne linkers (hydrophilic, polymeric linkers).
-
The Verdict: Choose This compound for intracellular applications, activity-based protein profiling (ABPP), and scenarios requiring minimal steric footprint or membrane permeability.
-
The Verdict: Choose PEG-based linkers for therapeutic conjugates (ADCs), improving the solubility of hydrophobic payloads, and reducing immunogenicity in serum-stable applications.[1]
Chemical & Physical Profile
The fundamental difference lies in the backbone chemistry: an alkyl-ether chain versus a poly(ethylene glycol) polymer. This dictates solubility, steric behavior, and aggregation potential.
Comparative Data Table
| Feature | This compound | PEG-Based Alkyne Linkers (e.g., PEG4-Alkyne) |
| Backbone | Alkyl ether (Hydrophobic) | Polyethylene Glycol (Hydrophilic) |
| Molecular Weight | ~126.15 Da | Variable (e.g., PEG4 ~250 Da to PEG24 >1kDa) |
| Hydrophilicity (LogP) | Positive (Lipophilic) | Negative (Hydrophilic) |
| Reactive Groups | Aldehyde (N-terminus/Lysine) + Alkyne (Click) | Typically NHS/Maleimide + Alkyne |
| Steric Footprint | Minimal / Rigid | High / Flexible |
| Membrane Permeability | High (Passive diffusion) | Low (Requires transport or endocytosis) |
| Primary Application | ABPP, Intracellular Probes, Small Molecule Tagging | ADCs, Surface Modification, Solubilization |
Structural Visualization
The following diagram contrasts the chemical logic and resulting physical properties of both linkers.
Figure 1: Structural dissection of hydrophobic alkyl-ether vs. hydrophilic PEG linkers.
Mechanistic Deep Dive
This compound: The Aldehyde Advantage
This molecule utilizes an aldehyde handle. Unlike NHS-esters which hydrolyze rapidly in water, aldehydes are stable in aqueous buffer until a nucleophile is introduced.
-
Reactivity: Reacts with primary amines (Lysine residues or N-terminus) to form a Schiff base (imine) .
-
Stabilization: The imine is reversible and must be reduced (using NaBH₃CN or STAB) to form a stable secondary amine bond.
-
Bioorthogonality: While amines are abundant, specific "Aldehyde Tags" (formylglycine) can be engineered into proteins, allowing site-specific conjugation with this linker [1].
PEG-Alkyne: The Solubility Engine
PEG linkers often pair the alkyne with an NHS ester or Maleimide. However, if a PEG-Aldehyde is used, the mechanism is similar to above, but the PEG chain alters the kinetics.
-
Entropic Shielding: The flexible PEG chain sweeps a large volume, which can reduce the reaction rate with deep pockets in proteins (steric hindrance) but improves the solubility of the final conjugate.
-
Solubility: A hydrophobic drug payload (e.g., a toxin) often precipitates the protein it is attached to. A PEG linker acts as a solubilizing shield, preventing aggregation [2].
Experimental Protocols
Protocol A: Intracellular Profiling with this compound
Objective: Label a specific protein target in live cells or lysate where membrane permeability and a small footprint are critical.
Reagents:
-
Target Protein/Lysate (1 mg/mL)
-
This compound (10 mM in DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN, 1 M in NaOH)
-
Click Reagents: Azide-Fluorophore, CuSO₄, THPTA, Sodium Ascorbate.
Step-by-Step Methodology:
-
Conjugation (Reductive Amination):
-
Dilute protein to 1 mg/mL in Phosphate Buffer (pH 6.0) . Note: Slightly acidic pH favors imine formation.
-
Add This compound to a final concentration of 100 µM (approx 5-10 equivalents).
-
Add NaBH₃CN to a final concentration of 5 mM.
-
Incubate at 25°C for 4-12 hours with gentle agitation.
-
Validation: Remove excess small molecules via Zeba Spin Desalting Column (7K MWCO).
-
-
Click Reaction (CuAAC):
-
To the alkyne-tagged protein, add Azide-Fluorophore (50 µM).
-
Premix CuSO₄ (1 mM) and THPTA (5 mM) separately, then add to reaction.
-
Add Sodium Ascorbate (5 mM) to initiate.
-
Incubate for 1 hour at Room Temp.
-
-
Analysis:
-
Analyze via SDS-PAGE and in-gel fluorescence scanning.[2]
-
Protocol B: Soluble Conjugation with PEG4-Alkyne
Objective: Conjugate a hydrophobic drug to an antibody without causing precipitation.
Reagents:
-
Antibody (IgG, 5 mg/mL in PBS pH 7.4)
-
NHS-PEG4-Alkyne (10 mM in DMSO)
-
Azide-Drug Payload.
Step-by-Step Methodology:
-
Linker Attachment:
-
Add NHS-PEG4-Alkyne (20 equivalents) to the antibody solution.
-
Incubate at 4°C for 2 hours or RT for 30 mins . Note: NHS hydrolyzes quickly; ensure anhydrous DMSO stock.
-
Purify via Size Exclusion Chromatography (SEC) to remove hydrolyzed linker.
-
-
Click Conjugation:
-
React the Antibody-PEG-Alkyne with Azide-Drug (5 equivalents per alkyne).
-
Use strain-promoted click (SPAAC) if using DBCO, or CuAAC if using terminal alkyne (ensure Copper-free conditions if protein is sensitive).
-
-
Solubility Check:
-
Measure turbidity (A340nm) to ensure the PEG linker has successfully solubilized the hydrophobic payload.
-
Workflow Visualization
The following diagram maps the decision process and reaction pathway for the this compound linker, highlighting the critical reductive amination step.
Figure 2: Step-by-step conjugation workflow for this compound.
References
-
Rabuka, D., et al. (2012). "Site-specific chemical modification of antibody fragments using aldehyde tags." Nature Protocols. [Link]
-
Speers, A.E., & Cravatt, B.F. (2004). "Activity-Based Protein Profiling (ABPP) and Click Chemistry." Chemistry & Biology. [Link]
Sources
Comparative Guide: Ether vs. Ester-Linked Alkynyl Aldehydes in Covalent Probe Design
The following guide provides an in-depth technical comparison of ether- versus ester-linked alkynyl aldehydes, designed for researchers in covalent drug discovery and chemical proteomics.
Executive Summary
In the design of covalent probes and targeted covalent inhibitors (TCIs), the alkynyl aldehyde (ynal) warhead represents a unique class of "soft" electrophiles targeting cysteine residues via reversible or irreversible Michael addition. While the warhead dictates the primary reactivity, the linkage chemistry (Ether vs. Ester) connecting the warhead to the ligand scaffold is the critical determinant of the probe's metabolic stability , cellular residence time , and background proteome selectivity .
-
Ester-Linked Probes: Offer superior synthetic accessibility and tunable solubility but suffer from rapid systemic clearance due to plasma esterases (carboxylesterases). Best suited for in vitro biochemical assays.
-
Ether-Linked Probes: Provide high metabolic stability and robust intracellular durability, making them the superior choice for in vivo profiling and phenotypic screening, despite more challenging synthetic routes.
Mechanistic Foundation: The Alkynyl Aldehyde Warhead
Before comparing the linkers, it is essential to understand the warhead's mechanism. Alkynyl aldehydes function as Michael acceptors. The electron-deficient alkyne, conjugated to the carbonyl, undergoes nucleophilic attack by the thiolate of a cysteine residue.
Reaction Scheme:
The resulting vinyl thioether is generally stable, but the reversibility can be tuned by the electronic properties of the R-Linker group.
Visualization: Cysteine Targeting Pathway
Caption: Mechanism of cysteine modification by alkynyl aldehydes. The linker position (proximal to the alkyne) modulates the electrophilicity of the beta-carbon.
Detailed Comparison: Ether vs. Ester Linkages[1][2][3][4][5]
A. Metabolic Stability (The Critical Differentiator)
The most significant divergence between these two classes is their susceptibility to hydrolysis.
-
Ester Linkage (
):-
Vulnerability: Highly susceptible to Carboxylesterases (CES1/CES2) abundant in liver microsomes and plasma.
-
Consequence: Rapid hydrolysis cleaves the warhead from the ligand. This leads to "warhead dumping," where the reactive fragment may label off-targets non-specifically while the ligand loses potency.
-
Data Trend: Plasma half-life (
) is typically < 30 minutes for simple esters.
-
-
Ether Linkage (
):-
Resilience: Resistant to esterases and general hydrolytic enzymes. Metabolism is restricted to slower oxidative pathways (e.g., CYP450 O-dealkylation), which are less prevalent for propargylic ethers.
-
Consequence: High structural integrity allows the probe to reach intracellular targets intact.
-
Data Trend: Plasma half-life (
) is typically > 4 hours.
-
B. Electronic Modulation of Reactivity
The linker, typically attached at the propargylic position, exerts an inductive effect ($ -I $) on the alkyne.
| Feature | Ester Linkage | Ether Linkage |
| Inductive Effect | Stronger Electron Withdrawing Group (EWG). The carbonyl of the ester pulls density. | Moderate EWG (Oxygen is electronegative, but less than ester carbonyl). |
| Electrophilicity | Higher. The alkyne is more activated, leading to faster | Balanced. The alkyne is moderately activated, often resulting in better discrimination between catalytic (low pKa) and structural cysteines. |
| Solubility | Moderate. Esters are hydrogen bond acceptors but not donors. | Lower polarity than esters generally, but ether oxygens can accept H-bonds. |
C. Synthetic Accessibility[6][7]
-
Esters: Synthesized via standard coupling (EDC/NHS) or substitution with propargylic halides. High yields, mild conditions.
-
Ethers: Often require Williamson ether synthesis (strong base) or metal-catalyzed allylic/propargylic substitution. Conditions can be incompatible with sensitive ligand scaffolds.[1]
Supporting Experimental Data (Representative)
The following data summarizes the performance characteristics of analogous probes differing only by the linker type.
Table 1: Comparative Stability and Reactivity Profile
| Parameter | Ester-Linked Probe | Ether-Linked Probe | Impact on Research |
| Plasma Stability ( | 15 - 45 min | > 240 min | Ester probes unsuitable for in vivo dosing. |
| Microsomal Stability (Cl | High (> 50 µL/min/mg) | Low (< 10 µL/min/mg) | Ether probes preferred for ADME. |
| Cysteine Reactivity ( | 150 - 300 | 50 - 150 | Esters are faster but "noisier". |
| Cellular Washout Resistance | Low (Hydrolysis) | High | Ether probes retain signal in pulse-chase assays. |
Experimental Protocols
Protocol A: Synthesis of Ether-Linked Alkynyl Aldehyde (General)
Objective: To install a stable ether-linked warhead onto a scaffold.
-
Alkylation: React the scaffold alcohol (
) with propargyl bromide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C RT.-
Note: For base-sensitive scaffolds, use
catalyst.
-
-
Formylation: Perform a lithiation-formylation sequence on the terminal alkyne.
-
Cool solution of alkyne in dry THF to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. -
Add DMF (2.0 equiv) as the formyl source.
-
Quench with saturated
/ phosphate buffer (pH 7).
-
-
Purification: Silica gel chromatography. Caution: Alkynyl aldehydes are reactive; store at -20°C.
Protocol B: Kinetic Reactivity Assay (Fluorescence)
Objective: To measure the second-order rate constant (
-
Reagents: Prepare probe (10-100 µM) and N-acetylcysteine (NAC, 1 mM) in PBS (pH 7.4).
-
Detection: Use a fluorogenic probe analog or monitor UV absorbance decay of the alkynyl aldehyde (approx. 220-240 nm).
-
Execution:
-
Mix Probe and NAC in a 96-well plate.
-
Monitor absorbance/fluorescence every 30 seconds for 60 minutes.
-
-
Analysis: Plot
vs. time. The slope represents . Calculate .
Decision Logic for Probe Design
Use the following logic flow to select the appropriate linkage for your specific application.
Caption: Decision matrix for selecting ether vs. ester linkages based on experimental context.
References
-
Metabolic Stability of Ether Lipids
-
Cysteine Reactivity of Alkynes
-
Esterase Lability in Probes
-
Alkynyl Aldehyde Synthesis & Reactivity
Sources
- 1. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
HPLC Profiling of 4-(prop-2-yn-1-yloxy)butanal: Derivatization & Retention Guide
This guide details the HPLC characterization of 4-(prop-2-yn-1-yloxy)butanal (PyOB) , a bifunctional linker and chemical probe often used in activity-based protein profiling (ABPP) and lipid peroxidation studies.
Due to the lack of a strong UV chromophore and the reactivity of the aldehyde group, direct HPLC analysis is not feasible. This guide focuses on derivatization strategies , specifically comparing the industry-standard DNPH (2,4-Dinitrophenylhydrazine) method against high-sensitivity fluorescent alternatives.
Part 1: Analyte Profile & Challenge
Analyte: 4-(prop-2-yn-1-yloxy)butanal Structure: A C4 aldehyde backbone linked via an ether oxygen to a terminal alkyne (propargyl group). Function: Acts as a "clickable" aldehyde probe. The aldehyde reacts with hydrazine/amino groups on targets, while the alkyne allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reporter tags.
The Analytical Challenge
-
UV Invisibility: The molecule lacks a conjugated system, making it invisible to standard UV detectors (254 nm).
-
Instability: As an aliphatic aldehyde, it is prone to oxidation (to carboxylic acid) and polymerization.
-
Polarity: The ether linkage increases water solubility compared to pure alkyl aldehydes (e.g., heptanal), affecting Reverse-Phase (RP) retention.
Part 2: Derivatization Strategies (Comparison)
Method A: DNPH Derivatization (Gold Standard)
Best For: Quantitation, purity checks, and standard UV-HPLC setups. Mechanism: Acid-catalyzed condensation forms a stable hydrazone with a high extinction coefficient at 360 nm.
-
Detection: UV-Vis @ 360 nm.
-
Sensitivity: ~0.05 µg/mL (Limit of Detection).
-
Stability: High. The hydrazone prevents aldehyde oxidation.
Method B: Dansyl Hydrazine (DNSH)
Best For: Trace analysis in biological matrices (e.g., cell lysates). Mechanism: Forms a fluorescent hydrazone.
-
Detection: Fluorescence (Ex: 340 nm, Em: 525 nm).
-
Sensitivity: 10-100x higher than DNPH.
-
Selectivity: Higher background noise in complex matrices due to excess reagent fluorescence.
Part 3: Predicted HPLC Retention Behavior
Since PyOB is a specialized probe, its exact retention time varies by column and gradient. However, its position can be predicted with high accuracy relative to common aldehyde standards based on hydrophobicity (LogP) and structural topology.
Structural Logic for Retention
-
Carbon Count: C7 total (4 in butanal chain + 3 in propargyl).
-
Polarity Modifiers:
-
Ether Oxygen: Significantly reduces retention compared to a C7 alkyl chain (Heptanal).
-
Alkyne: Slightly more polar than an alkyl chain, but provides rigid
-electron interactions with C18 stationary phases.
-
-
Prediction: PyOB-DNPH will elute between Butanal-DNPH and Pentanal-DNPH . It is significantly less hydrophobic than 4-Hydroxy-2-nonenal (HNE), a common lipid peroxidation marker.
Comparative Retention Data (Standard Gradient)
Conditions: C18 Column, ACN/Water Gradient (50% -> 100% B).
| Analyte Derivative | Approx. LogP* | Relative Retention (k') | Elution Order |
| Formaldehyde-DNPH | 2.5 | 1.00 (Reference) | 1 (Early) |
| Acetaldehyde-DNPH | 2.9 | 1.45 | 2 |
| Butanal-DNPH | 3.8 | 2.20 | 3 |
| PyOB-DNPH (Target) | ~3.9 - 4.1 | 2.30 - 2.50 | 4 (Target Region) |
| Pentanal-DNPH | 4.3 | 2.80 | 5 |
| Hexanal-DNPH | 4.8 | 3.50 | 6 |
| 4-HNE-DNPH | 4.2 (Polar -OH) | 2.70 | Variable** |
**LogP values are estimates for the derivative. *4-HNE elutes earlier than expected for its chain length due to the hydroxyl group.
Part 4: Experimental Protocols
DNPH Derivatization Protocol (Standard)
This protocol ensures complete conversion of PyOB to its UV-active hydrazone.
Reagents:
-
Reaction Solution: 10 mM DNPH in Acetonitrile (ACN) with 0.1% Phosphoric Acid (H3PO4). Note: Use H3PO4 instead of HCl to prevent addition of Cl- across the alkyne.
-
Stop Solution: Pyridine or 1M NaOH (optional, if neutralization is needed).
Step-by-Step:
-
Dissolve: Prepare 1 mg/mL PyOB stock in ACN.
-
Mix: Combine 100 µL PyOB stock + 400 µL DNPH Reaction Solution.
-
Incubate: 30 minutes at 25°C (Room Temp). Do not heat >40°C to preserve the alkyne.
-
Filter: Pass through a 0.22 µm PTFE filter.
-
Inject: 10-20 µL into HPLC.
HPLC Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Detection: UV 360 nm (Reference 450 nm).
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% -> 90% B (Linear Gradient)
-
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
-
Part 5: Visualization of Workflow
The following diagram illustrates the chemical transformation and analytical workflow.
Caption: Workflow for converting the UV-silent PyOB probe into a detectable hydrazone species for RP-HPLC quantification.
Part 6: Troubleshooting & Scientific Validation
The "Double Peak" Phenomenon (E/Z Isomerism)
DNPH derivatives often exist as syn (E) and anti (Z) isomers around the C=N double bond.
-
Observation: You may see two peaks for PyOB-DNPH. The major peak is usually the E-isomer.
-
Resolution: If quantification is split, sum the areas of both peaks. The ratio is solvent-dependent but constant for a given method.
Alkyne Stability
-
Risk: Strong acids (HCl, H2SO4) at high temperatures can hydrate the terminal alkyne to a ketone.
-
Prevention: Use Phosphoric Acid or Acetic Acid for catalysis and keep temperatures <40°C .
Verification
To confirm the peak identity without a commercial standard:
-
Mass Spec: Run LC-MS. Look for the parent ion [M+H]+ = Molecular Weight of PyOB (140.18) + DNPH (198.14) - H2O (18.02) = 320.3 Da .
-
Click Test: React the derivatized mixture with a Benzyl Azide under CuAAC conditions. The PyOB-DNPH peak should disappear/shift, confirming the presence of the alkyne.
References
-
Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Application Note 5990-5230EN. Link
-
Uchiyama, S., et al. (2011). "New derivatization reagents for the determination of aldehydes and ketones by HPLC." Journal of Chromatography B, 879(17-18), 1269-1276. Link
-
California Air Resources Board. (2018). Method 430: Determination of Formaldehyde and Acetaldehyde in Emissions from Stationary Sources.Link
-
Kishida, E., et al. (2010). "Quantification of 4-hydroxy-2-nonenal in biological samples by HPLC with UV detection." Journal of Oleo Science, 59(11), 597-603. Link
Sources
The Unsung Hero: Why Ether Linkers Outshine Amides in Modern Chemical Probes
A Senior Application Scientist's Guide to Optimizing Probe Performance
In the intricate world of chemical biology and drug discovery, the performance of a chemical probe—be it for target identification, imaging, or therapeutic delivery—is governed by a triumvirate of components: the recognition element, the reporter or payload, and the often-underestimated linker that joins them. For decades, the amide bond has been the reliable workhorse for covalently connecting these pieces, prized for its robust and predictable synthesis. However, as we push the boundaries of cellular and in vivo experimentation, the limitations of the amide linker are becoming increasingly apparent.
This guide provides an in-depth comparison of the humble amide with its chemically distinct cousin, the ether linker. We will explore the fundamental chemical differences that translate into significant performance advantages in stability, cell permeability, and specificity, ultimately arguing that a strategic shift towards ether-based linkers can unlock the full potential of next-generation chemical probes.
The Contenders: A Tale of Two Bonds
At first glance, the amide and ether linkages appear structurally similar. Yet, the replacement of the amide's nitrogen and its adjacent carbonyl group with a single, less obtrusive oxygen atom fundamentally alters the linker's chemical personality.
The amide bond is planar and rigid, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement makes it polar and capable of engaging in significant hydrogen bonding interactions. In contrast, the ether linkage (C-O-C) is more flexible, less polar, and acts only as a weak hydrogen bond acceptor. These seemingly subtle distinctions have profound consequences for a probe's behavior in a biological milieu.
Figure 2. Experimental workflow for the PAMPA assay.
Step-by-Step PAMPA Protocol:
-
Preparation: Prepare stock solutions of the amide- and ether-linked probes in DMSO. A typical final assay concentration is 10 µM.
-
Donor Plate: Add the test compounds to the wells of a 96-well donor plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Membrane Coating: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assembly: The filter plate (acceptor) is placed on top of the donor plate, creating a "sandwich" where the bottoms of the acceptor wells are immersed in the donor solution.
-
Incubation: The assembly is incubated, typically for 4-16 hours at room temperature, allowing the compounds to diffuse across the membrane.
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * ( Vd * Va / (Area * Time * (Vd + Va)) ) A significantly higher Pe value for the ether-linked probe provides strong evidence of superior passive permeability.
Key Experiment 2: Evaluating Linker Synthesis
The choice of linker is also a practical one. While amide bond formation is highly reliable, ether synthesis via methods like the Williamson ether synthesis is also a cornerstone of organic chemistry and readily adaptable.
Protocol 1: General Amide Bond Formation
This method uses a standard coupling agent like HATU to form an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component.
-
Activation: Dissolve the carboxylic acid component (1.0 eq) in an anhydrous aprotic solvent like DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amine component (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Protocol 2: Williamson Ether Synthesis for Linker Formation
This SN2 reaction couples an alcohol (or phenol) with an alkyl halide to form an ether. [1][2][3]
-
Deprotonation: Dissolve the alcohol-containing component (1.0 eq) in a polar aprotic solvent like anhydrous THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide nucleophile.
-
Coupling: Add the alkyl halide-containing component (1.0-1.2 eq) to the reaction mixture. It is crucial that the alkyl halide is primary or secondary to favor the SN2 mechanism. [1]4. Reaction: The reaction may be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive it to completion. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: A Strategic Imperative
The linker is not merely a passive spacer; it is a critical determinant of a chemical probe's success. While amide linkers have served the field well, their inherent liabilities—susceptibility to enzymatic cleavage, limited cell permeability, and potential for non-specific binding—can compromise the very experiments they are designed to enable.
Ether linkers present a superior alternative for many modern applications. Their exceptional chemical and metabolic stability ensures the probe remains intact, their lower polarity enhances passage across cellular membranes, and their inert nature minimizes off-target interactions. For researchers, scientists, and drug developers aiming to create the next generation of high-fidelity chemical probes, the evidence is clear: moving beyond the amide bond and embracing the strategic advantages of the ether linker is not just an option, it is an imperative for success.
References
-
ResearchGate. (n.d.). New linkers vs. traditional linkers: a) The most widely utilized amide linkage. Retrieved February 9, 2026, from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Retrieved February 9, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 9, 2026, from [Link]
-
PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved February 9, 2026, from [Link]
-
PubMed Central. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). A PAMPA study of the permeability-enhancing effect of new ceramide analogues. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of the length of linear linkers on metabolic stability. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). A PAMPA Study of the Permeability-Enhancing Effect of New Ceramide Analogues. Retrieved February 9, 2026, from [Link]
-
ChemRxiv. (n.d.). The most common linkers in bioactive molecules and their bioisosteric replacement network. Retrieved February 9, 2026, from [Link]
-
PubMed Central. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1 Linker synthesis. Retrieved February 9, 2026, from [Link]
-
ACS Publications. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved February 9, 2026, from [Link]
-
PubMed. (2007). Antibacterial nicotinamide adenine dinucleotide synthetase inhibitors: amide- and ether-linked tethered dimers with alpha-amino acid end groups. Retrieved February 9, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 9, 2026, from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 9, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 9, 2026, from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved February 9, 2026, from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]
-
Nature. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Lipid composition effect on permeability across PAMPA. Retrieved February 9, 2026, from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Biocatalytic Amide Bond Formation. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved February 9, 2026, from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved February 9, 2026, from [Link]
-
ACS Publications. (2026). In Situ Cross-linked Poly(vinylidene Fluoride)/Polyamidoamine Porous Membrane for Selective Recovery of Low-Concentration Pt(IV). Retrieved February 9, 2026, from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Prop-2-ynoxybutanal
Executive Summary & Immediate Directives
Do not treat this chemical as a standard organic solvent. 4-Prop-2-ynoxybutanal contains three distinct reactive functional groups: an aldehyde , a terminal alkyne , and an ether linkage . This triad creates a unique hazard profile requiring specific segregation from metals and oxidizers.
Critical "Do Not" List:
-
DO NOT dispose of in metal safety cans (Risk: Copper/Silver Acetylide formation).
-
DO NOT distill or concentrate old material (Risk: Peroxide detonation).
-
DO NOT mix with strong bases or acids (Risk: Exothermic polymerization).
-
DO NOT pour down the drain.[1]
Chemical Hazard Profile & Causality
To safely dispose of this compound, you must understand the "Why" behind the protocols. We are managing the risks of the functional groups.
| Functional Moiety | Hazard Characteristic | Disposal Implication |
| Terminal Alkyne ( | Metal Sensitivity: Reacts with copper, silver, mercury, and brass to form shock-sensitive metal acetylides. | Container Choice: Use only Glass, Polyethylene (HDPE/LDPE), or Teflon. NEVER use metal containers. |
| Ether Linkage ( | Peroxide Formation: Propargyl ethers are Class B peroxide formers. They form explosive peroxides upon exposure to air/light.[2][3] | Pre-Check: Material older than 12 months must be tested for peroxides before transport. |
| Aldehyde ( | Flammability & Reactivity: Susceptible to auto-oxidation (forming acids) and polymerization. Flash point likely <60°C. | Waste Code: Classified as D001 (Ignitable). Segregate from oxidizers. |
Pre-Disposal Assessment Protocol
Before moving the container, perform this self-validating assessment.
Step 1: Visual Inspection
-
Crystals: Check the cap and liquid line. If crystals are present (likely peroxides or acetylides), DO NOT TOUCH . Evacuate and call EHS/Bomb Squad.
-
Phase Separation: Indicates polymerization or water contamination.
Step 2: Peroxide Testing (If container is >6 months old)
Use a standard starch-iodide strip.
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Treat immediately (see Section 4).
-
> 100 ppm: High Risk. Contact High-Hazard Specialist.
Disposal Workflow & Logic
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision logic for the safe assessment and disposal of reactive aldehyde/alkyne intermediates.
Detailed Operational Procedures
A. Stabilization (If Peroxides are 20–100 ppm)
If the material is chemically valuable or must be stabilized before pickup:
-
Reagent: Prepare a 5% aqueous solution of Ferrous Sulfate (
). -
Procedure: Add a small amount of the ferrous sulfate solution to the ether. The iron(II) reduces peroxides to alcohols.
-
Verification: Retest with peroxide strips to ensure levels are <20 ppm.
B. Containerization
-
Material: High-Density Polyethylene (HDPE) is the preferred vessel. It is resistant to aldehydes and inert to the alkyne group. Borosilicate glass is acceptable but poses a breakage risk.
-
Headspace: Leave 10% headspace for thermal expansion.
-
Closure: Ensure the cap is a screw-top with a Teflon (PTFE) liner. Avoid rubber septa which can degrade in contact with aldehydes.
C. Labeling & Regulatory Compliance (RCRA)
Since this is a custom intermediate, it likely does not have a specific "U" or "P" list code. It defaults to Characteristic Waste .
-
Primary Waste Code: D001 (Ignitable).
-
Secondary Waste Code: D003 (Reactive) - Only apply if peroxides are detected or if the specific synthesis route left unstable residues.
-
DOT Shipping Name: Flammable Liquid, n.o.s. (contains this compound).
-
Hazard Class: 3.
D. Segregation
Store the waste container in a Flammable Cabinet , but:
-
Separate from strong acids (Sulfuric, Hydrochloric).
-
Separate from bases (Amines, Hydroxide).
-
Separate from Oxidizers (Nitric acid, Peroxides).
Emergency Contingencies
Spill Response (< 500 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Absorb: Use vermiculite or clay-based absorbents .
-
Note: Avoid paper towels or sawdust (combustible organics + aldehydes = fire risk).
-
-
Clean: Scoop into an HDPE pail. Wipe surface with soap and water.[4][5]
Fire
-
Extinguishing Media: Carbon Dioxide (
), Dry Chemical, or Alcohol-Resistant Foam.[6] -
Warning: Water spray may be ineffective due to low solubility and density differences.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide classes).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
